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  • Product: 5-(bromomethyl)-2,3-difluoropyridine
  • CAS: 1227574-07-3

Core Science & Biosynthesis

Foundational

The Synthetic Keystone: A Technical Guide to 5-(bromomethyl)-2,3-difluoropyridine for Advanced Drug Discovery

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Fluorinated Pyridine Building Block In the landscape of modern medicinal chemistry, fluorinated heterocyclic com...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Fluorinated Pyridine Building Block

In the landscape of modern medicinal chemistry, fluorinated heterocyclic compounds are of paramount importance. The strategic incorporation of fluorine atoms into a molecule can profoundly influence its physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these valuable scaffolds, 5-(bromomethyl)-2,3-difluoropyridine has emerged as a highly versatile and reactive building block for the synthesis of complex pharmaceutical agents. This technical guide provides a comprehensive overview of its synthesis, properties, reactivity, and applications, with a focus on enabling its effective use in drug discovery programs.

The Chemical Abstracts Service (CAS) number for 5-(bromomethyl)-2,3-difluoropyridine is 1227574-07-3 .[2] Its structure features a pyridine ring substituted with two fluorine atoms at the 2 and 3 positions and a reactive bromomethyl group at the 5-position. This unique arrangement of functional groups offers a trifecta of synthetic handles for molecular elaboration.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties and safety considerations of a reagent is a prerequisite for its successful application in the laboratory.

Table 1: Physicochemical Properties of 5-(bromomethyl)-2,3-difluoropyridine and its Precursor

Property5-(bromomethyl)-2,3-difluoropyridine5-Bromo-2,3-difluoropyridine (Precursor)
CAS Number 1227574-07-3[2]89402-44-8[3]
Molecular Formula C₆H₄BrF₂NC₅H₂BrF₂N[3]
Molecular Weight 208.00 g/mol 193.98 g/mol [4]
Appearance Not explicitly available, likely a liquid or low-melting solidColorless to yellow liquid[5]
Boiling Point Not explicitly available175 °C[3]
Solubility Not explicitly availableSlightly soluble in water[3]

Safety and Handling:

5-(bromomethyl)-2,3-difluoropyridine is classified as an acutely toxic and corrosive compound.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Classifications: [2]

  • Acute Toxicity (Oral, Dermal, Inhalation): Warning (H302, H312, H332)

  • Skin Corrosion: Danger (H314)

  • Specific Target Organ Toxicity (Single Exposure): Warning (H336)

Synthesis and Manufacturing

The synthesis of 5-(bromomethyl)-2,3-difluoropyridine is typically achieved through a multi-step process, starting from readily available pyridine derivatives. The key steps involve the introduction of the fluorine and bromine atoms onto the pyridine ring, followed by the bromination of a methyl group.

Synthesis of the Precursor: 5-Bromo-2,3-difluoropyridine

A common route to the difluorinated pyridine core involves the halogen exchange reaction of a polychlorinated pyridine. For instance, 2,3,5-trichloropyridine can be converted to 5-chloro-2,3-difluoropyridine using a fluorinating agent like potassium fluoride in a polar aprotic solvent at elevated temperatures.[6][7] Further transformation to 5-bromo-2,3-difluoropyridine can be achieved through various methods, including diazotization of 5-bromo-2,3-diaminopyridine.[6][8]

Synthesis_Pathway

Caption: General synthetic strategy for the precursor 5-bromo-2,3-difluoropyridine.

Final Step: Bromination of 2,3-difluoro-5-methylpyridine

Experimental Protocol: Radical Bromination (General Procedure)

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-difluoro-5-methylpyridine (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride).

  • Addition of Reagents: Add N-bromosuccinimide (1.0-1.2 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02-0.1 eq.).

  • Reaction Conditions: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 5-(bromomethyl)-2,3-difluoropyridine.

Reactivity and Synthetic Applications

The synthetic utility of 5-(bromomethyl)-2,3-difluoropyridine stems from the high reactivity of the bromomethyl group in nucleophilic substitution reactions. The electron-withdrawing nature of the difluoropyridine ring enhances the electrophilicity of the benzylic carbon, making it highly susceptible to attack by a wide range of nucleophiles.

Reactivity

Caption: Nucleophilic substitution at the bromomethyl group.

This reactivity allows for the facile introduction of various functionalities, including:

  • Ethers: Reaction with alcohols or phenols in the presence of a base.

  • Amines: Reaction with primary or secondary amines.

  • Thioethers: Reaction with thiols.

  • Azides: Reaction with sodium azide, providing a precursor for amines via reduction or for the construction of triazoles via click chemistry.

  • Esters: Reaction with carboxylates.

  • Carbon-Carbon Bonds: Reaction with carbanions, such as those derived from malonates or cyanide.

This versatility makes 5-(bromomethyl)-2,3-difluoropyridine a valuable intermediate for the construction of diverse molecular libraries for high-throughput screening in drug discovery. The difluoropyridine moiety itself can engage in further functionalization, such as cross-coupling reactions, although the bromomethyl group is significantly more reactive towards nucleophiles.

While specific examples of marketed drugs containing the 5-(bromomethyl)-2,3-difluoropyridine-derived fragment are not publicly disclosed, its structural motifs are highly relevant to contemporary medicinal chemistry. For instance, fluorinated pyridines are key components of numerous kinase inhibitors and other targeted therapies. The ability to introduce a flexible linker at the 5-position via the bromomethyl handle allows for the exploration of the binding pocket of a target protein and the optimization of pharmacokinetic properties.

Conclusion: An Enabling Reagent for Future Therapies

5-(bromomethyl)-2,3-difluoropyridine is a potent and versatile building block for the synthesis of novel, fluorinated heterocyclic compounds. Its well-defined reactivity, coupled with the beneficial effects of fluorine incorporation, makes it an invaluable tool for medicinal chemists. A thorough understanding of its synthesis, properties, and safe handling is crucial for unlocking its full potential in the development of next-generation therapeutics. As the demand for more effective and safer drugs continues to grow, the importance of enabling reagents like 5-(bromomethyl)-2,3-difluoropyridine in the drug discovery pipeline is set to increase.

References

  • NextSDS. 5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information. [Link]

  • PubChem. 5-Bromo-2,3-difluoropyridine. [Link]

  • LabSolutions. 5-Bromo-3-(difluoromethyl)-2-fluoropyridine. [Link]

  • MIT News. An easier way to synthesize new drug candidates. [Link]

  • RSC Publishing. A simple method for the synthesis of N-difluoromethylated pyridines and 4-pyridones/quinolones by using BrCF2COOEt as the difluoromethylation reagent. [Link]

  • RSC Publishing. Difluorination of α-(bromomethyl)styrenes via I(I)/I(III) catalysis: facile access to electrophilic linchpins for drug discovery. [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • University of Wisconsin-Madison. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • Google Patents. Preparation method of 5-chloro-2,3-difluoropyridine.
  • National Center for Biotechnology Information. High-Throughput Indirect Quantitation of 13C Enriched Metabolites Using 1H NMR. [Link]

  • The Royal Society of Chemistry. NMR Spectra of Products. [Link]

Sources

Exploratory

Physicochemical Profiling and Application Guide for 5-(Bromomethyl)-2,3-difluoropyridine in Preclinical Drug Development

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven tactic to modulate lipophilicity, metabolic stability, and target binding affinity. 5-(Bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) has emerged as a highly valuable electrophilic building block for synthesizing fluorinated pharmacophores. This technical guide provides an in-depth analysis of its physicochemical properties, the structural logic governing its reactivity, and field-proven, self-validating experimental workflows for its application in drug discovery.

Structural Logic & Physicochemical Profile

The utility of 5-(bromomethyl)-2,3-difluoropyridine stems from the synergistic effects of its functional groups. The bromomethyl moiety serves as a prime electrophile for nucleophilic substitution (SN2), while the 2,3-difluoro substitution profoundly alters the electronic landscape of the pyridine ring [1].

Quantitative Data Summary

Table 1: Physicochemical Properties of 5-(Bromomethyl)-2,3-difluoropyridine

PropertyValue / Description
CAS Number 1227574-07-3
Molecular Formula C6H4BrF2N
Molecular Weight 208.00 g/mol
Predicted Boiling Point ~200–220 °C
Predicted Density ~1.65 g/cm³
Predicted LogP ~2.1
GHS Classifications Acute Tox. 4 (H302, H312, H332), Skin Corr. 1B (H314) [1]
Mechanistic Insight: The Causality of Fluorination

In an unfluorinated 3-(bromomethyl)pyridine, the basic pyridine nitrogen (pKa ~5.2) can act as a nucleophile, leading to intermolecular self-alkylation and the formation of polymeric quaternary ammonium salts. This inherent instability complicates storage and reduces reaction yields.

By introducing fluorine atoms at the 2 and 3 positions, the strong inductive electron-withdrawing effect (-I) drastically reduces the electron density on the pyridine nitrogen. This lowers the pKa of the conjugate acid to < 2.0, effectively eliminating the nitrogen's nucleophilicity under standard conditions. Consequently, the molecule is stabilized against self-polymerization, preserving the bromomethyl group exclusively for the intended reaction with exogenous nucleophiles.

ReactivityLogic Core 5-(Bromomethyl)- 2,3-difluoropyridine F_Atoms 2,3-Difluoro Substitution Core->F_Atoms Br_Group Bromomethyl Group Core->Br_Group Inductive Strong Inductive Electron Withdrawal F_Atoms->Inductive SN2 Enhanced SN2 Reactivity Br_Group->SN2 pKa Lowered Pyridine pKa (Reduced Basicity) Inductive->pKa Stability Prevents Intermolecular Self-Alkylation pKa->Stability Eliminates N-nucleophilicity Stability->SN2 Preserves electrophile

Figure 1: Logical relationship between structural features and chemical stability.

Validated Experimental Workflows: N-Alkylation

The primary application of this building block is the N-alkylation of secondary amines to generate tertiary amine pharmacophores. The following protocol is designed as a self-validating system , incorporating causality-driven reagent selection and strict in-process controls (IPC).

Protocol: Synthesis of N-(2,3-difluoropyridin-5-ylmethyl)amines

Step 1: Reagent Preparation Dissolve the target secondary amine (1.0 eq) and 5-(bromomethyl)-2,3-difluoropyridine (1.1 eq) in anhydrous acetonitrile (MeCN) at 0.2 M concentration.

  • Causality: MeCN is a polar aprotic solvent. It accelerates the SN2 pathway by efficiently solvating the developing cationic transition state while leaving the amine nucleophile unsolvated, thereby maximizing its reactivity.

Step 2: Base Addition Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise at room temperature.

  • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It acts exclusively as an acid scavenger to neutralize the hydrobromic acid (HBr) byproduct, preventing the protonation of the nucleophilic amine without competing for the electrophile.

Step 3: Reaction Execution & Self-Validation (IPC) Elevate the temperature to 60°C under an inert argon atmosphere.

  • Self-Validation Loop: After 2 hours, sample the reaction mixture for LC-MS analysis. The protocol validates itself when the UV trace shows the complete disappearance of the bromomethyl starting material (distinct retention time) and the mass spectrum confirms the presence of the[M+H]+ ion of the product. If starting material persists, the system dictates an additional 2 hours of heating before proceeding.

Step 4: Quenching and Isolation Once validated, cool the mixture to room temperature and quench with saturated aqueous NaHCO₃. Extract with ethyl acetate (3x).

  • Causality: The mild alkaline quench neutralizes any residual acid and ensures the product amine is fully free-based, driving its partition into the organic phase during extraction and preventing product loss in the aqueous layer.

Workflow Start Reagent Prep (Electrophile + Amine) Solvent Aprotic Solvent (MeCN) Start->Solvent Base Non-Nucleophilic Base (DIPEA) Solvent->Base Reaction SN2 Reaction (60°C, Inert Atm) Base->Reaction IPC In-Process Control (LC-MS Monitoring) Reaction->IPC Validates completion IPC->Reaction If SM remains Workup Aqueous Quench (NaHCO3) IPC->Workup If SM consumed Product Isolated Target (>95% Purity) Workup->Product

Figure 2: Self-validating SN2 alkylation workflow with in-process controls.

Safety, Handling, and Storage Protocols

Due to the highly reactive nature of the benzylic bromide, 5-(bromomethyl)-2,3-difluoropyridine requires stringent handling protocols [2].

  • Storage Causality: The compound must be stored under an inert atmosphere (nitrogen or argon) at 2–8°C. Ambient moisture exposure leads to the gradual hydrolysis of the bromomethyl group to a hydroxymethyl group, permanently destroying its electrophilic utility.

  • Handling & PPE: Classified under Skin Corr. 1B (H314), this compound causes severe skin burns and eye damage [1]. All operations must be conducted in a certified fume hood using appropriate PPE (heavy-duty nitrile gloves, safety goggles, and lab coat) to mitigate the risk of exposure.

References

  • Title: 5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information | Source: NextSDS | URL: [Link]

Foundational

A Senior Application Scientist's In-Depth Guide to 5-(bromomethyl)-2,3-difluoropyridine

Abstract 5-(bromomethyl)-2,3-difluoropyridine is a pivotal, high-value reagent in contemporary synthetic chemistry, particularly within pharmaceutical and agrochemical research. The strategic placement of two electron-wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-(bromomethyl)-2,3-difluoropyridine is a pivotal, high-value reagent in contemporary synthetic chemistry, particularly within pharmaceutical and agrochemical research. The strategic placement of two electron-withdrawing fluorine atoms on the pyridine ring significantly modulates the reactivity of the benzylic bromide, rendering it an efficient building block for introducing the 2,3-difluoropyridin-5-ylmethyl moiety. This guide provides a comprehensive technical overview of its core molecular attributes, a field-proven synthetic protocol with mechanistic insights, its strategic applications, and essential handling procedures. The narrative is structured to explain the causality behind experimental choices, ensuring both technical accuracy and practical reproducibility for the discerning researcher.

Core Molecular Profile

A thorough understanding of 5-(bromomethyl)-2,3-difluoropyridine begins with its fundamental physicochemical and structural characteristics. These properties are the foundation of its reactivity and utility in complex molecular design.

Physicochemical Data

The essential quantitative data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₆H₄BrF₂N[1]
Molecular Weight 208.00 g/mol [1]
CAS Number 1227574-07-3[1][2]
Appearance SolidN/A
Hazard Classifications Acute Toxicity (Oral, Dermal, Inhalation); Skin Corrosion[2]

Table 1: Key physicochemical and safety data for 5-(bromomethyl)-2,3-difluoropyridine.

Structural and Reactivity Insights

The molecule's power as a synthon derives directly from its unique electronic architecture. The two fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect. This has two critical consequences:

  • Enhanced Reactivity of the Bromomethyl Group: The electron-deficient nature of the pyridine ring enhances the electrophilicity of the benzylic carbon. This makes the bromide an excellent leaving group, facilitating nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols).

  • Modulated Basicity of the Pyridine Nitrogen: The fluorine atoms significantly reduce the electron density on the pyridine nitrogen, lowering its pKa.[3] This diminished basicity is a crucial feature, as it prevents undesired side reactions such as quaternization during alkylation steps, leading to cleaner reaction profiles.[3]

G cluster_molecule Structural Features & Electronic Effects Molecule 5-(bromomethyl)-2,3-difluoropyridine Fluorine 2,3-Difluoro Substitution Molecule->Fluorine Bromomethyl 5-(bromomethyl) Group Molecule->Bromomethyl Effect1 Lowers pKa of Pyridine Nitrogen Fluorine->Effect1 Effect2 Activates Benzylic Carbon (δ+) Fluorine->Effect2 Outcome1 Prevents Undesired Quaternization Effect1->Outcome1 Outcome2 Excellent Leaving Group (Br⁻) Facilitates SN2 Reactions Effect2->Outcome2

Caption: Logical relationship between structure and reactivity.

Validated Synthesis Protocol: Radical Bromination

The most common and reliable method for preparing 5-(bromomethyl)-2,3-difluoropyridine is through the radical bromination of its precursor, 2,3-difluoro-5-methylpyridine. This protocol is designed to be self-validating, with integrated steps to ensure reaction completion and purity.

Synthetic Workflow Overview

G start Start: 2,3-difluoro-5-methylpyridine reagents Reagents: - N-Bromosuccinimide (NBS) - Radical Initiator (AIBN) - Anhydrous Solvent (CCl₄ or DCE) start->reagents 1. Combine reaction Radical Bromination - Heat to reflux under N₂ - Monitor by TLC/GC-MS reagents->reaction 2. Initiate Reaction workup Quench & Aqueous Workup - Cool and filter succinimide - Wash with aq. Na₂S₂O₃ - Wash with brine reaction->workup 3. Isolate Crude purification Purification - Dry over Na₂SO₄ - Concentrate in vacuo - Flash Column Chromatography workup->purification 4. Purify product Final Product: 5-(bromomethyl)-2,3-difluoropyridine purification->product 5. Characterize

Caption: Step-wise workflow for the synthesis protocol.

Detailed Step-by-Step Methodology

Materials:

  • 2,3-difluoro-5-methylpyridine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 - 1.1 eq), recrystallized

  • Azobisisobutyronitrile (AIBN) (0.05 - 0.1 eq)

  • Anhydrous Carbon Tetrachloride (CCl₄) or Dichloromethane (DCM)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Eluent (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer, dissolve 2,3-difluoro-5-methylpyridine (1.0 eq) in anhydrous CCl₄.

  • Reagent Addition: Add NBS (1.05 eq) and AIBN (0.05 eq) to the solution.

    • Expertise & Causality: NBS serves as the bromine source for the radical chain reaction. AIBN is a thermal initiator that, upon heating, decomposes to generate radicals that propagate the reaction. Using a slight excess of NBS ensures complete consumption of the starting material. Anhydrous solvent is critical to prevent hydrolysis of NBS.

  • Initiation and Monitoring: Purge the system with nitrogen for 15 minutes, then heat the mixture to a gentle reflux (approx. 77°C for CCl₄). Monitor the reaction's progress by TLC or GC-MS every hour. The reaction is complete when the starting material spot is no longer visible.

  • Workup and Quenching:

    • Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate as a white solid.

    • Filter the mixture through a pad of Celite®, washing the solid with a small amount of cold CCl₄.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na₂S₂O₃ (2x). This step is crucial.

    • Trustworthiness: The thiosulfate wash is a self-validating step that quenches any unreacted bromine and removes bromine-containing impurities, preventing potential side reactions during purification. A successful wash is confirmed by the disappearance of any orange/brown color.

    • Wash the organic layer with brine (1x) to remove residual water.

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient.

  • Characterization: Combine the pure fractions, concentrate in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Strategic Applications in Research and Development

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, aimed at enhancing pharmacological properties.[4]

  • Metabolic Blocking: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes.[3] Introducing the 2,3-difluoropyridine moiety can block potential sites of metabolism, thereby increasing the drug's half-life and bioavailability.[3][5]

  • Tuning Lipophilicity and Binding: Fluorine substitution increases lipophilicity, which can improve a molecule's ability to cross cell membranes.[3] Furthermore, the altered electronic profile of the pyridine ring can lead to more favorable binding interactions (e.g., dipole-dipole, hydrogen bonding) with target proteins.[3][4]

  • Versatile Synthetic Intermediate: As a reactive electrophile, 5-(bromomethyl)-2,3-difluoropyridine is an essential raw material for synthesizing a wide array of more complex molecules for the pharmaceutical, agrochemical, and dyestuff industries.[6][7]

Safety and Handling Protocols

As a reactive benzylic bromide and acutely toxic substance, 5-(bromomethyl)-2,3-difluoropyridine requires strict handling procedures.

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear nitrile gloves, a flame-resistant lab coat, and chemical splash goggles.

  • Toxicity: The compound is classified as acutely toxic if swallowed, in contact with skin, or if inhaled. It is also corrosive and can cause severe skin burns and eye damage.[2]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and moisture.[7]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

References

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 5-(bromomethyl)
  • 5-(Bromomethyl)-2,3-difluoropyridine. Sapphire Bioscience.
  • Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • 5-BROMO-2,3-DIFLUOROPYRIDINE CAS#: 89402-44-8. ChemicalBook.
  • Fluorine in drug discovery: Role, design and case studies.
  • 5-Bromo-2,3-difluoropyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals. Fisher Scientific.

Sources

Exploratory

Comprehensive Solubility and Physicochemical Profile of 5-(Bromomethyl)-2,3-difluoropyridine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary 5-(bromomethyl)-2,3-difluoropyridine (CAS 1227574-07-3)[1] is a highly ver...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

5-(bromomethyl)-2,3-difluoropyridine (CAS 1227574-07-3)[1] is a highly versatile, electrophilic building block widely utilized in the synthesis of complex active pharmaceutical ingredients (APIs). Its unique physicochemical profile is dictated by the strong electron-withdrawing effects of the 2,3-difluoro motif coupled with the highly reactive bromomethyl group. As a Senior Application Scientist, I have structured this guide to move beyond basic data tables. Here, we deconstruct the causality behind its solubility profile, define its thermodynamic stability across solvent classes, and provide self-validating experimental protocols for handling this bifunctional intermediate.

Structural Mechanics and Physicochemical Causality

To predict and manipulate the solubility of 5-(bromomethyl)-2,3-difluoropyridine, one must first understand its electronic environment. The introduction of fluorine atoms onto the pyridine ring profoundly alters its fundamental solvation properties[2].

  • Suppressed Basicity and Aqueous Insoluble Nature: In an un-substituted pyridine, the nitrogen lone pair acts as a strong hydrogen-bond acceptor (pKa ~5.2), allowing for aqueous solubility via protonation in acidic media. However, the highly electronegative fluorine atoms at the 2 and 3 positions exert a strong inductive pull (-I effect), drastically reducing the electron density on the nitrogen[3]. Consequently, the pKa drops significantly, rendering the compound essentially non-basic under physiological conditions[4]. The inability to form stable salts in aqueous media drives its high lipophilicity and poor aqueous solubility.

  • Electrophilic Lability: The bromomethyl group at the 5-position is primed for nucleophilic substitution ( SN​2 )[5]. This creates a critical distinction between thermodynamic solubility (in inert solvents) and kinetic/apparent solubility (in reactive solvents where solvolysis occurs).

Quantitative Solubility Profile & Solvent Compatibility Matrix

Because 5-(bromomethyl)-2,3-difluoropyridine is a reactive intermediate, solvent selection must balance dissolution capacity with chemical stability. The table below synthesizes the solubility profile across standard process solvents.

Solvent ClassRepresentative SolventsApparent Solubility (25°C)Stability / Reactivity ProfileRecommended Use Case
Polar Aprotic DMF, DMSO, MeCN> 100 mg/mL (Highly Soluble)Excellent stability; inert to the electrophile.Primary solvents for SN​2 alkylation reactions.
Halogenated Dichloromethane (DCM)> 100 mg/mL (Highly Soluble)Excellent stability.Liquid-liquid extraction, stock solution preparation.
Ethers THF, 1,4-Dioxane50 - 100 mg/mL (Soluble)Good stability; potential for peroxide-induced degradation.Grignard/metalation workflows, cross-coupling.
Alcohols (Protic) Methanol, Ethanol10 - 50 mg/mL (Moderately Soluble)Poor. Undergoes rapid solvolysis (etherification).Avoid unless solvolysis is the intended reaction.
Aqueous Water, PBS (pH 7.4)< 0.1 mg/mL (Practically Insoluble)Poor. Slow hydrolysis to the hydroxymethyl derivative.Biphasic quenching; not suitable as a reaction medium.
Aliphatic Heptane, Hexanes1 - 5 mg/mL (Sparingly Soluble)Excellent stability.Anti-solvent for crystallization and precipitation.

Solvation Dynamics and Degradation Pathways

The primary failure mode in handling this compound is the inappropriate use of protic solvents. When dissolved in methanol or water, the solvent acts as a nucleophile, attacking the bromomethyl carbon and displacing the bromide ion. This solvolysis artificially inflates apparent solubility measurements if gravimetric methods are used, as the solute is actively converting into a different chemical species.

G A 5-(bromomethyl)- 2,3-difluoropyridine B Polar Aprotic Solvents (DMF, DMSO, MeCN) A->B Dissolution C Protic Solvents (MeOH, H2O) A->C Dissolution D Stable Solvation (Ideal for SN2) B->D High Stability E Solvolysis / Hydrolysis (Degradation) C->E Nucleophilic Attack on -CH2Br

Figure 1: Solvation pathways and stability profiles of 5-(bromomethyl)-2,3-difluoropyridine.

Validated Experimental Protocols

Scientific integrity requires that protocols be self-validating systems. The following methodologies incorporate internal controls to ensure data integrity, specifically addressing the compound's reactivity.

Protocol A: Kinetic Solubility Assessment via UPLC-UV

Gravimetric solubility determination is invalid for reactive alkyl halides. This protocol utilizes UPLC-UV to distinguish the intact parent compound from solvolysis degradants, ensuring an accurate measurement of kinetic solubility.

Causality of Choices:

  • Why UPLC-UV? Chromatographic separation isolates the parent peak from any hydroxymethyl or methoxymethyl degradants formed during the 24-hour incubation.

  • Why Anhydrous DMSO for the stock? DMSO provides maximum solubility without acting as a nucleophile, ensuring the starting spike is 100% intact compound.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve accurately weighed 5-(bromomethyl)-2,3-difluoropyridine in anhydrous DMSO to yield a 10.0 mM stock solution. Self-Validation: Inject the stock via UPLC immediately to confirm >99% purity and establish the baseline peak area.

  • Solvent Spiking: Aliquot 10 µL of the DMSO stock into 990 µL of the target test solvent (e.g., pH 7.4 phosphate buffer, MeCN, or Heptane) in a 2 mL amber glass vial.

  • Incubation: Cap the vial tightly and agitate on a thermoshaker at 400 rpm at 25.0 ± 0.5 °C for 24 hours. Note: Amber vials are used to prevent potential photolytic degradation of the C-Br bond.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any undissolved particulate matter. Carefully aspirate 500 µL of the supernatant without disturbing the pellet.

  • Quantification: Dilute the supernatant 1:10 in the UPLC mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid) to prevent precipitation in the autosampler. Analyze via UPLC-UV (λ = 254 nm).

  • Data Processing: Calculate solubility using a pre-established calibration curve. Critically, quantify any secondary peaks to determine the degradation rate in the chosen solvent.

G Step1 1. Stock Preparation (10 mM in Anhydrous DMSO) Step2 2. Solvent Spiking (Target organic/aqueous media) Step1->Step2 Step3 3. Incubation & Agitation (24h at 25°C, dark) Step2->Step3 Step4 4. Phase Separation (Centrifugation at 10,000 x g) Step3->Step4 Step5 5. UPLC-UV Quantification (Determine apparent solubility) Step4->Step5

Figure 2: Step-by-step experimental workflow for kinetic solubility assessment.

Protocol B: Optimized SN​2 Alkylation Workflow

Because the compound is highly soluble and stable in polar aprotic solvents, these are the optimal media for utilizing it as an alkylating agent[6].

Causality of Choices:

  • Why K2​CO3​ ? A mild, insoluble inorganic base acts as an acid scavenger (neutralizing the HBr byproduct) without dissolving into the organic phase, which prevents base-catalyzed side reactions.

  • Why DMF? DMF perfectly solvates both the electrophile and most organic nucleophiles, while maintaining the inorganic base in suspension.

Step-by-Step Methodology:

  • Reagent Charging: To an oven-dried, nitrogen-flushed round-bottom flask, add the target nucleophile (1.0 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Solvation: Suspend the mixture in anhydrous DMF (10 volumes). Stir at 500 rpm for 15 minutes at room temperature.

  • Electrophile Addition: Prepare a 1.0 M solution of 5-(bromomethyl)-2,3-difluoropyridine (1.1 equiv) in anhydrous DMF. Add this solution dropwise to the reaction mixture over 10 minutes. Self-Validation: Dropwise addition controls the local concentration of the highly reactive electrophile, minimizing bis-alkylation side products.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor completion via TLC or LC-MS (typically 2-4 hours).

  • Aqueous Workup: Quench the reaction by pouring it into 50 volumes of ice-cold distilled water. Because the fluorinated pyridine product is highly lipophilic and water-insoluble, it will precipitate.

  • Isolation: Extract the aqueous phase with Ethyl Acetate (3 x 20 volumes). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Data of 5-(bromomethyl)-2,3-difluoropyridine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract 5-(bromomethyl)-2,3-difluoropyridine is a key building block in medicinal chemistry, offering a v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-(bromomethyl)-2,3-difluoropyridine is a key building block in medicinal chemistry, offering a versatile scaffold for the synthesis of novel therapeutic agents. The presence of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a molecule, making a thorough understanding of its structural and electronic characteristics paramount. This technical guide provides a comprehensive analysis of the spectroscopic data of 5-(bromomethyl)-2,3-difluoropyridine. While direct experimental data for this specific molecule is not extensively published, this guide synthesizes predicted data from computational models, spectral data from analogous compounds, and fundamental spectroscopic principles to offer a robust and scientifically grounded interpretation. We will delve into the nuances of its Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, providing predicted data, detailed interpretations, and the underlying scientific rationale. Furthermore, this guide includes a plausible synthetic protocol and essential safety information to ensure its effective and safe handling in a research and development setting.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong bonds with carbon, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The pyridine scaffold, a ubiquitous heterocycle in pharmaceuticals, when combined with fluorine and a reactive bromomethyl group, as in 5-(bromomethyl)-2,3-difluoropyridine, presents a powerful trifecta for drug design. The bromomethyl group serves as a versatile handle for introducing a wide array of functional groups via nucleophilic substitution, while the difluoropyridine core imparts the desirable electronic and metabolic characteristics.[1][2]

This guide aims to equip researchers, scientists, and drug development professionals with a detailed understanding of the spectroscopic signature of 5-(bromomethyl)-2,3-difluoropyridine, facilitating its identification, characterization, and utilization in the synthesis of next-generation therapeutics.

Molecular Structure and Key Spectroscopic Features

The structure of 5-(bromomethyl)-2,3-difluoropyridine, with its distinct functional groups, gives rise to a unique spectroscopic fingerprint. Understanding the interplay between the aromatic ring, the fluorine substituents, and the bromomethyl group is crucial for interpreting its spectral data.

cluster_0 5-(bromomethyl)-2,3-difluoropyridine C2 C2-F N1 N1 C2->N1 C3 C3-F C3->C2 C4 C4-H C4->C3 C5 C5-CH2Br C5->C4 C6 C6-H C6->C5 N1->C6

Caption: Molecular structure of 5-(bromomethyl)-2,3-difluoropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-(bromomethyl)-2,3-difluoropyridine, ¹H, ¹³C, and ¹⁹F NMR each provide critical pieces of the structural puzzle. The predicted NMR data presented below is based on established principles of NMR spectroscopy and data from analogous fluorinated pyridines.[3]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two signals corresponding to the aromatic protons and one signal for the methylene protons of the bromomethyl group.

Predicted ¹H NMR Data MultiplicityCoupling Constant (J)Assignment
~7.8 ppmd~8.0 HzH-6
~7.5 ppmdd~8.0, 4.0 HzH-4
~4.6 ppms--CH₂Br

Interpretation:

  • The downfield shift of the aromatic protons (H-4 and H-6) is due to the electron-withdrawing nature of the pyridine nitrogen and the two fluorine atoms.

  • The proton at position 6 (H-6) is expected to appear as a doublet due to coupling with the proton at position 4 (H-4).

  • The proton at position 4 (H-4) will likely be a doublet of doublets, coupling to both H-6 and one of the fluorine atoms (likely F-3).

  • The methylene protons of the bromomethyl group are expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift is influenced by the electronegative bromine atom.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal six distinct signals for the five carbon atoms of the pyridine ring and the one carbon of the bromomethyl group. The signals for the carbons attached to fluorine will exhibit characteristic splitting due to C-F coupling.

Predicted ¹³C NMR Data Multiplicity (due to C-F coupling)Assignment
~155 ppmdC-2
~145 ppmdC-3
~125 ppmdC-4
~135 ppmsC-5
~140 ppmdC-6
~30 ppms-CH₂Br

Interpretation:

  • The carbons directly bonded to fluorine (C-2 and C-3) will be significantly downfield and will appear as doublets with large one-bond C-F coupling constants (¹JCF).

  • The other ring carbons will also show smaller couplings to the fluorine atoms (²JCF, ³JCF).

  • The carbon of the bromomethyl group will be the most upfield signal.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range.[4][5] Two distinct signals are expected for the two non-equivalent fluorine atoms.

Predicted ¹⁹F NMR Data MultiplicityCoupling Constant (J)Assignment
~-130 ppmd~20 HzF-2
~-150 ppmd~20 HzF-3

Interpretation:

  • The chemical shifts are reported relative to CFCl₃. The exact chemical shifts are sensitive to the solvent and electronic environment.[3]

  • The two fluorine atoms will couple to each other, resulting in a doublet for each signal. They will also exhibit smaller couplings to the nearby protons.

cluster_nmr NMR Data Acquisition and Analysis SamplePrep Sample Preparation (CDCl₃ or DMSO-d₆) 1H_NMR ¹H NMR Acquisition SamplePrep->1H_NMR 13C_NMR ¹³C NMR Acquisition SamplePrep->13C_NMR 19F_NMR ¹⁹F NMR Acquisition SamplePrep->19F_NMR DataProcessing Data Processing (Fourier Transform, Phasing, Baseline Correction) 1H_NMR->DataProcessing 13C_NMR->DataProcessing 19F_NMR->DataProcessing StructureElucidation Structure Elucidation DataProcessing->StructureElucidation

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 5-(bromomethyl)-2,3-difluoropyridine, electron ionization (EI) would likely lead to the following key fragments.

Predicted m/z Fragment Ion Significance
209/211[M]⁺Molecular ion peak (presence of Br isotopes)
130[M - Br]⁺Loss of a bromine radical
128[M - CH₂Br]⁺Loss of the bromomethyl radical

Interpretation:

  • The molecular ion peak will appear as a characteristic doublet with a 1:1 intensity ratio, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).

  • The base peak is likely to be the fragment resulting from the loss of the bromine radical, [M - Br]⁺, due to the relative instability of the C-Br bond.

  • Another significant fragment would be from the cleavage of the C-C bond between the ring and the bromomethyl group.

M+ [M]⁺˙ (m/z 209/211) M-Br [M-Br]⁺ (m/z 130) M+->M-Br - Br˙ M-CH2Br [M-CH₂Br]⁺ (m/z 128) M+->M-CH2Br - ˙CH₂Br

Caption: Predicted fragmentation pathway in mass spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-(bromomethyl)-2,3-difluoropyridine is expected to show characteristic absorption bands for the aromatic ring, C-F bonds, and the C-Br bond.

Predicted IR Absorption (cm⁻¹) Vibrational Mode
3100-3000Aromatic C-H stretch
1600-1450Aromatic C=C and C=N stretching
1250-1150C-F stretching
1220-1200CH₂ wag
600-500C-Br stretch

Interpretation:

  • The C-F stretching vibrations typically appear as strong bands in the fingerprint region.[2]

  • The C-Br stretching vibration is found at lower wavenumbers.[6]

  • The aromatic ring vibrations will be present in their characteristic regions.

Synthesis Protocol: A Plausible Route

A reliable method for the synthesis of 5-(bromomethyl)-2,3-difluoropyridine is the free-radical bromination of 2,3-difluoro-5-methylpyridine. This reaction is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide and uses N-bromosuccinimide (NBS) as the bromine source.[7]

Start 2,3-difluoro-5-methylpyridine Reagents NBS, AIBN CCl₄, Reflux Start->Reagents Product 5-(bromomethyl)-2,3-difluoropyridine Reagents->Product

Caption: Synthetic scheme for 5-(bromomethyl)-2,3-difluoropyridine.

Experimental Protocol:
  • Reaction Setup: To a solution of 2,3-difluoro-5-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reaction Conditions: Heat the reaction mixture to reflux (around 80 °C) and irradiate with a UV lamp to facilitate radical initiation.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 5-(bromomethyl)-2,3-difluoropyridine.

Safety and Handling

5-(bromomethyl)-2,3-difluoropyridine is expected to be a reactive and potentially hazardous compound. Bromomethylpyridines are known to be lachrymators and skin irritants.[8] The presence of fluorine atoms can also influence its toxicological profile. Therefore, appropriate safety precautions are essential.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[1][9]

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.[7]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[10]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-(bromomethyl)-2,3-difluoropyridine, a molecule of significant interest in drug discovery. By leveraging computational predictions, data from analogous structures, and fundamental spectroscopic principles, we have constructed a detailed and scientifically rigorous guide to aid in its identification, characterization, and synthetic application. The provided synthetic protocol and safety guidelines further enhance its utility for researchers in the field. As with any predictive guide, experimental verification of the presented data is highly recommended.

References

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. Request PDF. (URL: [Link])

  • 2,3-Difluoropyridine - SpectraBase. (URL: [Link])

  • Advanced Organic Chemistry: Infrared spectrum of 1-bromo-2-methylpropane. (URL: [Link])

  • Ultraviolet, Infrared, and Raman Spectra of Pyridine and Its Fluoro Derivatives. Request PDF. (URL: [Link])

  • Wiley-VCH 2008 - Supporting Information. (URL: [Link])

  • April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" - journal "Fluorine notes". (URL: [Link])

  • Pyridine, 3-fluoro- - the NIST WebBook. (URL: [Link])

  • 19F NMR Reference Standards. (URL: [Link])

  • N OH Cl O O F F F 13C NMR (101MHz, DMSO-d6) δ = 188.60 (br. s., 1C), 157.37, 156.26, 145.98, 138.68, 132.00, 131.47, 131.15, 13 - ResearchGate. (URL: [Link])

  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (URL: [Link])

  • US5650517A - Process for the preparation of 2,3-difluoro-5-halopyridines - Google P
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

  • NMR Spectroscopy :: 19F NMR Chemical Shifts - Organic Chemistry Data. (URL: [Link])

  • Infrared spectroscopic study of pyridine adsorption on MoO3·NiO catalysts supported on fluorinated γ-Al2O3 - RSC Publishing. (URL: [Link])

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - MDPI. (URL: [Link])

  • 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R) - Semantic Scholar. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC. (URL: [Link])

  • IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry. (URL: [Link])

  • Halogenated Organic Compounds | Spectroscopy Online. (URL: [Link])

  • Fluorine NMR. (URL: [Link])

  • Infrared Spectral Studies of Some Substituted Pyridines. (URL: [Link])

  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (URL: [Link])

  • 13C NMR of Fluorinated Organics - University of Ottawa NMR Facility Blog. (URL: [Link])

  • 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR... - ResearchGate. (URL: [Link])

  • Figure S51. 13 C NMR spectrum (100 MHz, DMSO-d 6 ) of... - ResearchGate. (URL: [Link])

  • Synthesis of 2,3-di-fluoro-5-(trifluoromethyl)pyridine - PrepChem.com. (URL: [Link])

  • 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0263701) - NP-MRD. (URL: [Link])

  • Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position - ResearchGate. (URL: [Link])

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Exploratory

Deciphering the Carbon Framework: An In-Depth 13C NMR Analysis of 5-(Bromomethyl)-2,3-difluoropyridine

As drug development increasingly relies on fluorinated N-heterocycles to modulate lipophilicity and metabolic stability, compounds like 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3)[1] have emerged as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on fluorinated N-heterocycles to modulate lipophilicity and metabolic stability, compounds like 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3)[1] have emerged as critical synthetic scaffolds. Characterizing this molecule via 13C Nuclear Magnetic Resonance (NMR) spectroscopy presents a fascinating analytical challenge. The presence of two spin-1/2 fluorine nuclei ( 19 F) and a quadrupolar nitrogen nucleus ( 14 N) creates a highly coupled, complex magnetic environment.

This whitepaper provides a comprehensive, self-validating guide to acquiring and interpreting the 13C NMR spectrum of this essential building block, moving beyond basic assignments to explore the physical causality behind the spectral data.

Structural Anatomy & Magnetic Environment

The 13C NMR spectrum of 5-(bromomethyl)-2,3-difluoropyridine is dictated by three primary magnetic phenomena, each providing a distinct layer of structural validation:

  • Extensive 13C-19F Spin-Spin Coupling: Unlike standard aliphatic or aromatic carbons, the carbons in this pyridine ring are split into complex multiplets (doublets of doublets) due to scalar coupling with the 19 F nuclei at C2 and C3[2]. The magnitude of these coupling constants ( nJCF​ ) is highly dependent on the number of intervening bonds. Because the 1JCF​ coupling is exponentially larger than 2JCF​ or 3JCF​ , the coupling constants act as an internal ruler, validating the regiochemistry of the molecule without the strict need for 2D NMR techniques[3].

  • 14N Quadrupolar Relaxation Broadening: The 14 N nucleus (spin I=1 ) possesses a quadrupole moment. When the relaxation rates among the Zeeman levels of 14 N are on the same order as the 13C-14N coupling constant, adjacent carbon signals undergo significant line broadening[4]. In 2,3-difluoropyridines, the C6 resonance is notoriously broadened, which can obscure fine 3JCF​ or 4JCF​ splittings[4].

  • Deshielding by the Bromomethyl Motif: The -CH 2​ Br group at C5 exerts a localized inductive effect. While the methylene carbon itself typically resonates upfield (around 28–32 ppm)[5], its attachment to the electron-deficient fluoropyridine ring subtly alters the electronic environment of C5 relative to an unsubstituted analog.

SpinCoupling F2 Fluorine at C2 (19F, Spin 1/2) C2 C2 Carbon 1J ~240 Hz (dd) F2->C2 1J(C-F) C3 C3 Carbon 1J ~250 Hz (dd) F2->C3 2J(C-F) C4 C4 Carbon 2J & 3J (dd) F2->C4 3J(C-F) C6 C6 Carbon 3J & 4J (dd) 14N Broadened F2->C6 3J(C-F) F3 Fluorine at C3 (19F, Spin 1/2) F3->C2 2J(C-F) F3->C3 1J(C-F) F3->C4 2J(C-F) C5 C5 Carbon 3J & 4J (dd) F3->C5 3J(C-F)

Caption: Logical mapping of 13C-19F spin-spin coupling pathways in the pyridine ring.

Anticipated 13C NMR Spectral Profile

Based on empirical data from structurally analogous 2,3-difluoropyridines[6] and bromomethylpyridines[5], the following table synthesizes the predicted chemical shifts and coupling constants. This acts as a predictive baseline for spectral validation.

Table 1: Predicted 13C NMR Chemical Shifts and Coupling Constants (CDCl3, 298 K)

Carbon PositionPredicted Shift (δ, ppm)MultiplicityPrimary Coupling ( nJCF​ , Hz)Secondary Coupling ( nJCF​ , Hz)
C2 150.0 – 155.0dd 1JC2−F2​≈240 2JC2−F3​≈15
C3 140.0 – 145.0dd 1JC3−F3​≈255 2JC3−F2​≈25
C4 125.0 – 130.0dd 2JC4−F3​≈12 3JC4−F2​≈5
C5 130.0 – 135.0dd 3JC5−F3​≈8 4JC5−F2​≈2
C6 135.0 – 140.0dd (Broad) 3JC6−F2​≈12 4JC6−F3​≈2
-CH2Br 28.0 – 32.0s (or fine d)- 4JC−F3​<2

Note: The C6 signal will exhibit line broadening due to 14 N quadrupolar effects, potentially masking the smaller 4J coupling[4].

Optimized Experimental Workflow for Fluorinated N-Heterocycles

To extract the maximum amount of structural data, a standard 13C{1H} experiment is often insufficient. To establish a self-validating analytical system, researchers must employ a multi-tiered acquisition strategy to decouple overlapping magnetic effects.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 20–30 mg of 5-(bromomethyl)-2,3-difluoropyridine in 0.6 mL of deuterated chloroform (CDCl3). The relatively high concentration is required to achieve an adequate signal-to-noise (S/N) ratio for the highly split, non-protonated carbons (C2, C3, C5).

  • Probe Tuning & Shimming: Ensure the NMR probe is rigorously tuned for 13C, 1H, and 19F frequencies. Precise shimming is critical; poor magnetic homogeneity will exacerbate the natural quadrupolar broadening of the C6 resonance.

  • Standard 13C{1H} Acquisition: Acquire a proton-decoupled carbon spectrum.

    • Parameters: 100 or 125 MHz (for 13C), spectral width of 250 ppm, relaxation delay (D1) of 2–3 seconds.

    • Causality: This yields the fully F-coupled spectrum, allowing the extraction of the diagnostic 1J , 2J , and 3J carbon-fluorine coupling constants necessary for regiochemical assignment[2].

  • 13C{1H, 19F} Dual-Decoupled Acquisition (Self-Validation Step):

    • Parameters: Apply simultaneous broadband decoupling on both the 1H and 19F channels.

    • Causality: This collapses all complex doublets of doublets into sharp singlets. This is the ultimate self-validating step: if a multiplet in the 13C{1H} spectrum collapses to a singlet in the 13C{1H, 19F} spectrum, the splitting was definitively caused by fluorine, ruling out structural impurities or conformational exchange.

  • 14N Decoupling (Advanced Resolution): If the C6 carbon is too broad to accurately measure its chemical shift, applying continuous wave (CW) decoupling at the 14 N resonance frequency during acquisition will sharpen the signal significantly, revealing hidden fine structure[4].

NMR_Workflow A Sample Preparation (20-30 mg in 0.6 mL CDCl3) B Shimming & Tuning (Optimize for 13C, 1H, 19F) A->B C Standard 13C{1H} Acquisition (Observe C-F Couplings) B->C D 13C{1H, 19F} Decoupled Acquisition (Collapse C-F Multiplets) B->D E Data Processing & Phase Correction C->E D->E F Multiplet Analysis & Regiochemical Validation E->F

Caption: Optimized 13C NMR acquisition workflow for fluorinated pyridines.

Mechanistic Insights: Deciphering the Spectra

The true power of analyzing 5-(bromomethyl)-2,3-difluoropyridine lies in the causality of its coupling constants. A researcher does not need to rely heavily on 2D NMR (like HMBC or HSQC) to assign the aromatic carbons; the 19 F scalar couplings provide a self-validating map[2].

  • Identifying C2 and C3: Both will appear as massive doublets ( 1J>230 Hz) due to direct C-F bonds. C3 typically exhibits a slightly larger 1J coupling than C2 in 2,3-difluoropyridines[6].

  • Differentiating C4, C5, and C6: C4 is ortho to F3 ( 2J≈12 Hz) and meta to F2 ( 3J≈5 Hz). C6 is meta to F2 ( 3J≈12 Hz), but its defining feature is the severe quadrupolar broadening from the adjacent nitrogen[4]. By process of elimination and coupling magnitude, C5 is assigned, further validated by its proximity to the bromomethyl group.

By understanding the physical causality behind these magnetic interactions, researchers can confidently verify the structural integrity of 5-(bromomethyl)-2,3-difluoropyridine, ensuring downstream success in complex synthetic campaigns.

References
  • "5-(bromomethyl)
  • "Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position", The Journal of Organic Chemistry (ACS Public
  • "13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants", Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing),
  • "Improved 1H Resolution with 14N Decoupling", University of Ottawa NMR Facility Blog,
  • "13C NMR Analysis of 2-Bromo-6-(bromomethyl)pyridine: A Technical Overview", Benchchem,
  • "Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings", Journal of the American Chemical Society,

Sources

Foundational

19F NMR chemical shifts for 5-(bromomethyl)-2,3-difluoropyridine

An In-Depth Technical Guide to 19 F NMR Chemical Shifts for 5-(Bromomethyl)-2,3-difluoropyridine Executive Summary The compound 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly versatile building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 19 F NMR Chemical Shifts for 5-(Bromomethyl)-2,3-difluoropyridine

Executive Summary

The compound 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly versatile building block in the synthesis of modern agrochemicals and pharmaceuticals, particularly in the development of kinase inhibitors and pre-emergence herbicides. The presence of two non-equivalent fluorine atoms on the pyridine ring provides an excellent spectroscopic handle for structural elucidation via 19 F Nuclear Magnetic Resonance (NMR) spectroscopy.

Because 19 F possesses a spin of I=1/2 , 100% natural abundance, and a high gyromagnetic ratio, it is exquisitely sensitive to its local electronic environment. This guide provides a rigorous theoretical framework and a self-validating experimental protocol for assigning the 19 F NMR chemical shifts of 5-(bromomethyl)-2,3-difluoropyridine, ensuring unambiguous regiochemical confirmation during synthetic workflows.

Theoretical Framework: Causality of 19 F Chemical Shifts

The 19 F NMR spectrum of 5-(bromomethyl)-2,3-difluoropyridine is governed by three primary electronic and magnetic phenomena: the strong inductive pull of the pyridine nitrogen, the weak inductive effect of the 5-(bromomethyl) group, and the quadrupolar relaxation of the 14 N nucleus.

Inductive Deshielding by the Pyridine Nitrogen

In the 2,3-difluoropyridine core, the highly electronegative nitrogen atom (N1) exerts a profound inductive electron-withdrawing effect. The fluorine atom at the C-2 position (F-2) is directly adjacent (ortho) to this nitrogen. Consequently, the local electron density around F-2 is significantly depleted, leading to strong magnetic deshielding. This shifts the F-2 resonance downfield to approximately -88.8 ppm [1].

Conversely, the fluorine at the C-3 position (F-3) is meta to the nitrogen atom. The inductive pull from N1 decays over the additional bond distance, leaving F-3 relatively shielded compared to F-2. As a result, F-3 resonates significantly further upfield, typically around -136.5 ppm [1].

The 5-(Bromomethyl) Perturbation

The 5-(bromomethyl) group ( −CH2​Br ) is mildly electron-withdrawing due to the electronegativity of bromine. However, because it is positioned para to F-2 and meta to F-3, its influence on the π -system of the pyridine ring is minimal. The perturbation on the baseline 2,3-difluoropyridine chemical shifts is negligible (typically <1 ppm), meaning the primary driver of the chemical shift differential remains the N1 atom.

14 N Quadrupolar Relaxation Broadening

A critical diagnostic feature of the F-2 resonance is line broadening caused by the adjacent 14 N nucleus. Nitrogen-14 is a quadrupolar nucleus ( I=1 ). The asymmetric electric field gradient at the pyridine nitrogen induces rapid T1​ and T2​ quadrupolar relaxation. This rapid relaxation partially averages the scalar coupling ( 2JFN​ ) between the 14 N and the adjacent 19 F nuclei, resulting in a characteristic broadening of the F-2 multiplet that is not observed for the F-3 signal [2].

ElectronicEffects N Pyridine Nitrogen (N1) Strong Inductive Pull F2 F-2 Resonance (~ -88.8 ppm) Deshielded & Broadened N->F2 Strong Deshielding + 14N Quadrupolar Broadening F3 F-3 Resonance (~ -136.5 ppm) Relatively Shielded N->F3 Moderate Deshielding BrMe 5-(Bromomethyl) Group Weak Inductive Effect BrMe->F2 Para-effect (Minor) BrMe->F3 Meta-effect (Negligible)

Figure 1: Electronic and quadrupolar effects governing 19F chemical shifts in 5-(bromomethyl)-2,3-difluoropyridine.

Quantitative Data: Predicted 19 F NMR Parameters

The table below summarizes the expected 19 F NMR parameters for 5-(bromomethyl)-2,3-difluoropyridine, derived from empirical data of structurally analogous 5-substituted-2,3-difluoropyridines [1].

NucleusPredicted Shift (ppm)MultiplicityCoupling Constants (Hz)Assignment Rationale
F-2 -88.0 to -90.0ddd (Broadened) 3JFF​≈25.7 4JFH​≈7.9 5JFH​≈1.8 Deshielded by adjacent N1; broadened by 14 N quadrupolar relaxation.
F-3 -135.0 to -137.0dd or ddd (Sharp) 3JFF​≈25.7 3JFH​≈8.4 4JFH​≈1.5 Shielded relative to F-2; exhibits sharp coupling to ortho-proton H-4.

(Note: Chemical shifts are referenced to CFCl3​ at 0.0 ppm).

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in structural assignment, the following protocol employs a self-validating workflow. A standard 1D 19 F spectrum is acquired, followed by a 19 F{ 1 H} decoupled spectrum to isolate F-F couplings, and finalized with a 2D 1 H- 19 F HOESY experiment to confirm spatial regiochemistry.

Step 1: Sample Preparation
  • Dissolve 15–20 mg of 5-(bromomethyl)-2,3-difluoropyridine in 0.6 mL of deuterated chloroform ( CDCl3​ ).

    • Causality: CDCl3​ provides a stable deuterium lock and a non-polar, low-dielectric environment that minimizes solvent-induced chemical shift perturbations.

  • Add 0.1% v/v Trichlorofluoromethane ( CFCl3​ ) as an internal standard.

    • Causality: Internal referencing to CFCl3​ (0.0 ppm) ensures absolute chemical shift accuracy, eliminating magnetic susceptibility errors inherent to external referencing.

Step 2: 1D 19 F NMR Acquisition
  • Acquire the spectrum at 376 MHz (on a standard 400 MHz 1 H magnet).

  • Apply a 30° excitation pulse with a relaxation delay ( D1​ ) of at least 3.0 seconds.

    • Causality: Fluorine nuclei often exhibit long longitudinal relaxation times ( T1​ ). A sufficient D1​ prevents signal saturation and ensures accurate integration.

  • Observation: Identify the broad multiplet near -88.8 ppm (F-2) and the sharp multiplet near -136.5 ppm (F-3).

Step 3: 19 F{ 1 H} Decoupled NMR (Validation 1)
  • Acquire a second 1D 19 F spectrum utilizing continuous wave (CW) 1 H decoupling.

    • Causality: Decoupling the protons collapses all nJFH​ multiplets. The resulting spectrum will display two clean doublets representing the 3JFF​ ortho-coupling (~25.7 Hz). This isolates the F-F spin system and validates that the complex multiplets observed in Step 2 are indeed due to proton splitting from H-4 and H-6.

Step 4: 2D 1 H- 19 F HOESY (Validation 2)
  • Set up a Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment to map through-space dipole-dipole interactions between 1 H and 19 F.

    • Causality: While scalar couplings confirm connectivity, HOESY confirms spatial geometry. The F-3 atom will show a strong NOE cross-peak with the adjacent H-4 proton. The F-2 atom, lacking an adjacent proton, will show negligible NOE cross-peaks. This orthogonal data point makes the F-2/F-3 assignment unambiguous.

Workflow A 1. Sample Preparation (CDCl3 + CFCl3 standard) B 2. 1D 19F NMR Acquisition (Assess 14N Broadening & J_FF) A->B C 3. 19F{1H} Decoupled NMR (Isolate 3J_FF Couplings) B->C D 4. 2D 1H-19F HOESY (Spatial Correlation to H-4/H-6) C->D E 5. Data Synthesis & Unambiguous Assignment D->E

Figure 2: Self-validating 19F NMR experimental workflow for unambiguous fluoropyridine assignment.

References

  • Ahmadi, A. (2009). Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry, 21(9), 6651-6655.[Link]

  • Altenhof, A. R., Kaseman, D. C., Mason, H. E., Alvarez, M. A., Malone, M. W., & Williams, R. F. (2023). On the Effects of Quadrupolar Relaxation in Earth's Field NMR Spectra. Journal of Magnetic Resonance, 355, 107540. OSTI ID: 2005848. [Link]

Exploratory

Advanced Mass Spectrometry of 5-(Bromomethyl)-2,3-difluoropyridine: Ionization Mechanisms and Fragmentation Dynamics

Executive Summary As a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, 5-(bromomethyl)-2,3-difluoropyridine (CAS 1227574-07-3) presents a unique analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals, 5-(bromomethyl)-2,3-difluoropyridine (CAS 1227574-07-3) presents a unique analytical profile. Characterizing this molecule via mass spectrometry (MS) requires a deep understanding of how its distinct structural features—a basic pyridine core, electron-withdrawing fluorine atoms, and a labile benzylic-type bromine—interact under different ionization conditions.

This whitepaper provides a comprehensive, field-proven guide to the mass spectrometric behavior of 5-(bromomethyl)-2,3-difluoropyridine. By dissecting the causality behind its ionization dynamics and fragmentation pathways, this guide empowers analytical scientists to design robust, self-validating LC-MS and GC-MS workflows for reaction monitoring and structural elucidation.

Physicochemical Properties & Ionization Dynamics

To optimize a mass spectrometry method, one must first understand the intrinsic electronic properties of the analyte. 5-(bromomethyl)-2,3-difluoropyridine ( C6​H4​BrF2​N ) has a monoisotopic mass of 206.9494 Da. Its behavior in an ion source is governed by three competing factors:

  • The Isotopic Signature (The Bromine Tag): Bromine exists naturally as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively). This creates a highly diagnostic doublet separated by ~2 Da in the mass spectrum[1]. This pattern acts as an internal isotopic tag, allowing researchers to instantly differentiate the intact starting material from debrominated products in complex reaction mixtures.

  • Fluorine Inductive Effects vs. Nitrogen Basicity: In Electrospray Ionization (ESI), the goal is to protonate the pyridine nitrogen to form [M+H]+ . However, the two highly electronegative fluorine atoms at positions 2 and 3 exert a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the pyridine ring, lowering its basicity compared to unsubstituted pyridine[2]. Consequently, highly acidic mobile phases are required to force protonation.

  • Benzylic Lability: The carbon-bromine bond in the 5-(bromomethyl) position is highly susceptible to cleavage. Upon ionization, the molecule readily expels bromine to form a highly resonance-stabilized cation, driving the primary fragmentation pathway.

Table 1: Exact Mass and Isotopic Abundance Summary
SpeciesIsotopeFormulaExact Mass (m/z)Relative Abundance
Monoisotopic Neutral 79Br C6​H479​BrF2​N 206.9494100%
Monoisotopic Neutral 81Br C6​H481​BrF2​N 208.9474~97.3%
Protonated Ion [M+H]+ 79Br C6​H579​BrF2​N+ 207.9572100%
Protonated Ion [M+H]+ 81Br C6​H581​BrF2​N+ 209.9552~97.3%
Primary Fragment N/A C6​H4​F2​N+ 128.0311Base Peak (MS/MS)

Mechanistic Fragmentation Pathways

Understanding why a molecule fragments in a specific way is the hallmark of expert spectral interpretation. Whether utilizing Electron Ionization (EI) or Collision-Induced Dissociation (CID) in ESI-MS/MS, the dominant thermodynamic driver for 5-(bromomethyl)-2,3-difluoropyridine is the formation of the m/z 128.03 cation.

The Azatropylium / Pyridinylmethyl Cation Formation

In classical mass spectrometry of benzyl halides, the loss of a halogen radical yields a benzyl cation, which rapidly rearranges into a highly stable, seven-membered aromatic tropylium ion ( C7​H7+​ )[3][4].

For 5-(bromomethyl)-2,3-difluoropyridine, an analogous process occurs:

  • In GC-EI-MS (Hard Ionization): The 70 eV electron beam creates a radical cation [M]+∙ . The labile C-Br bond undergoes homolytic cleavage, expelling a bromine radical ( Br∙ ).

  • In LC-ESI-MS/MS (Soft Ionization + CID): The protonated precursor [M+H]+ undergoes heterolytic cleavage, expelling neutral hydrogen bromide (HBr, 80/82 Da).

Both pathways converge on the formation of the [C6​H4​F2​N]+ cation at m/z 128.03. This ion is stabilized by resonance, existing either as a difluoropyridinylmethyl cation or rearranging into a difluoro-azatropylium species.

Fragmentation M_ion Precursor Ion [M+H]+ m/z 207.95 / 209.95 Intermediate CID Activation (Vibrational Excitation) M_ion->Intermediate Collision Energy (CE) Fragment1 Azatropylium / Pyridinylmethyl Cation m/z 128.03 Intermediate->Fragment1 Heterolytic Cleavage Neutral Neutral Loss HBr (80 / 82 Da) Intermediate->Neutral Expelled

Fig 1: ESI-CID fragmentation pathway yielding the m/z 128 cation.

Experimental Protocols & Workflows

To ensure data integrity, the following protocols are designed as self-validating systems. System suitability must be confirmed by observing the exact 1:1 isotopic ratio before proceeding with quantitative analysis.

Protocol A: LC-ESI-MS for Reaction Monitoring

Because the fluorine atoms suppress basicity, the LC mobile phase must be heavily acidified.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (ACN). Dilute to a final concentration of 1-5 µg/mL using a diluent of 50:50 Water:ACN to prevent solvent effects during injection.

  • Chromatographic Separation:

    • Column: C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid (FA).

    • Mobile Phase B: Acetonitrile + 0.1% FA.

    • Gradient: 5% B to 95% B over 3 minutes. The high organic content helps desolvate the halogenated compound in the ESI source.

  • ESI Source Optimization:

    • Polarity: Positive Ion Mode (ESI+).

    • Capillary Voltage: 3.0 - 3.5 kV.

    • Desolvation Temperature: 350°C (Do not exceed 400°C to prevent premature thermal degradation of the C-Br bond).

  • Self-Validation Check: Extract ion chromatograms (EIC) for m/z 207.95 and 209.95. The peaks must co-elute perfectly, and their area ratio must be between 0.95 and 1.05. If the ratio deviates, suspect isobaric interference or detector saturation.

LCMS_Workflow N1 Sample Prep (1 µg/mL in ACN) N2 UHPLC Separation (C18, 0.1% FA) N1->N2 N3 ESI+ Ionization (3.5 kV, 350°C) N2->N3 N4 Mass Analyzer (TOF / Orbitrap) N3->N4 N5 Data Validation (79Br/81Br Ratio) N4->N5

Fig 2: Self-validating LC-ESI-MS analytical workflow.

Protocol B: GC-EI-MS for Structural Elucidation

For highly confident structural confirmation, GC-EI-MS is preferred due to the generation of reproducible, library-matchable fragmentation spectra.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in Hexane or Ethyl Acetate (10-50 µg/mL). Avoid protic solvents (like methanol) which can cause nucleophilic substitution of the labile bromine in the GC inlet.

  • GC Parameters:

    • Inlet: Split ratio 10:1, Temperature 250°C.

    • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, 30m x 0.25mm x 0.25µm).

    • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • EI-MS Parameters:

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Scan Range: m/z 50 to 300.

  • Data Interpretation: The molecular ion ( M+∙ ) at m/z 207/209 will be visible but weak due to the high energy of the 70 eV electrons. The spectrum will be completely dominated by the base peak at m/z 128 (loss of Br∙ ).

References

  • Analytical Chemistry. "High-Resolution Mass Spectrometry and Nontraditional Mass Defect Analysis of Brominated Historical Pigments." ACS Publications.[Link]

  • MPG.PuRe. "The Case of Anion-Binding to Divalent Fluorinated Pyridines in the Gas Phase." Max Planck Society.[Link]

  • The Journal of Chemical Physics. "Decomposition of Tropylium and Substituted Tropylium Ions." AIP Publishing.[Link]

  • Molecules. "Tropylium Ion, an Intriguing Moiety in Organic Chemistry." MDPI. [Link]

Sources

Foundational

FT-IR Spectral Analysis and Handling of 5-(Bromomethyl)-2,3-difluoropyridine: A Technical Guide for Drug Development Professionals

Executive Summary 5-(Bromomethyl)-2,3-difluoropyridine is a highly versatile, electrophilic fluorinated heteroaromatic building block. It is heavily utilized in medicinal chemistry for appending the 2,3-difluoropyridyl p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(Bromomethyl)-2,3-difluoropyridine is a highly versatile, electrophilic fluorinated heteroaromatic building block. It is heavily utilized in medicinal chemistry for appending the 2,3-difluoropyridyl pharmacophore via N-alkylation or cross-coupling methodologies. Because the bromomethyl moiety is highly reactive and prone to hydrolysis or polymerization, rapid and non-destructive quality control is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy serves as a frontline analytical tool. This whitepaper provides an in-depth mechanistic breakdown of its FT-IR spectrum, validated acquisition protocols, and downstream application insights.

Physicochemical Profiling and Structural Context

Before diving into vibrational spectroscopy, it is critical to understand the molecular environment. The molecule features a strongly electron-withdrawing 2,3-difluoropyridine core and a reactive benzylic-like bromomethyl group.

Table 1: Core Physicochemical Properties

PropertyValue
Chemical Name 5-(bromomethyl)-2,3-difluoropyridine
CAS Number 1227574-07-3
Molecular Formula C₆H₄BrF₂N
Molecular Weight 208.01 g/mol
Structural Features 2,3-difluoro heteroaromatic ring, primary alkyl bromide
Mechanistic FT-IR Spectral Analysis

In FT-IR spectroscopy, the change in dipole moment during a molecular vibration dictates the intensity of the absorption band. The presence of two highly electronegative fluorine atoms and a polarizable bromine atom creates distinct, high-intensity spectral signatures that are easily distinguishable from non-halogenated analogs .

Table 2: Key FT-IR Vibrational Assignments & Causality

Vibrational ModeExpected Frequency Range (cm⁻¹)IntensityCausality & Mechanistic Insight
Aromatic C-H Stretch 3050 – 3100Weak to MediumThe electron-deficient pyridine ring stiffens the C-H bonds at the 4- and 6-positions, slightly elevating the stretching frequency compared to standard benzene derivatives.
Aliphatic C-H Stretch (-CH₂-) 2850 – 2980MediumThe adjacent electronegative bromine atom and pyridine ring exert a combined inductive (-I) effect, shifting these stretches slightly higher than standard alkanes.
Pyridine Ring (C=C, C=N) 1450 – 1610StrongThe highly polarized C=N bond and the asymmetry introduced by the 2,3-difluoro substitution result in sharp, intense ring-breathing modes.
C-F Stretch 1150 – 1280Very StrongC-F bonds possess massive dipole moments. The 2,3-difluoro arrangement typically yields two distinct bands (symmetric/asymmetric) due to vibrational coupling.
C-Br Stretch 500 – 650StrongThe heavy mass of the bromine atom drops the stretching frequency into the far fingerprint region. Its high polarizability ensures a strong signal.
Self-Validating Experimental Protocol for FT-IR Acquisition

Due to the hydrolytic lability of the bromomethyl group (which can convert to a hydroxymethyl group upon atmospheric exposure), Attenuated Total Reflectance (ATR) FT-IR is the preferred method. ATR minimizes sample preparation time and environmental exposure.

Step-by-Step ATR-FTIR Workflow:

  • System Calibration & Background (Self-Validation Step 1):

    • Action: Clean the diamond/ZnSe ATR crystal with HPLC-grade isopropanol and allow it to evaporate. Run a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: Establishes a baseline, removing atmospheric CO₂ (2350 cm⁻¹) and ambient water vapor (3500-3900 cm⁻¹, 1300-1900 cm⁻¹) which could otherwise mask critical C-F or ring vibrations.

  • System Suitability Test (Self-Validation Step 2):

    • Action: Scan a standard polystyrene film. Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1 cm⁻¹ of their accepted values.

    • Causality: Ensures the interferometer's laser is correctly calibrated, guaranteeing the accuracy of the C-F and C-Br peak assignments.

  • Sample Application:

    • Action: Deposit 1-2 mg of neat 5-(bromomethyl)-2,3-difluoropyridine directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact (usually ~70-80% of max pressure).

    • Causality: Solid samples require intimate contact with the crystal to ensure the evanescent wave penetrates the sample sufficiently, maximizing the signal-to-noise ratio (SNR) for the weaker C-H stretches.

  • Data Acquisition:

    • Action: Acquire the spectrum using 32 to 64 co-added scans at 4 cm⁻¹ resolution from 4000 to 400 cm⁻¹.

    • Causality: Co-adding scans increases the SNR by the square root of the number of scans. This is critical for resolving the fine structure of the pyridine ring vibrations against the dominant C-F stretches.

  • Post-Acquisition Processing:

    • Action: Apply an ATR correction algorithm if comparing to transmission libraries.

    • Causality: ATR spectra exhibit relative intensity variations compared to transmission spectra (bands at lower wavenumbers appear stronger due to deeper penetration of the evanescent wave). Correction normalizes this for accurate library matching.

Downstream Application & Safety Considerations

Once validated via FT-IR, 5-(bromomethyl)-2,3-difluoropyridine is typically deployed in N-alkylation of amines or Pd-catalyzed cross-coupling reactions.

Caution: Halogenated pyridines and benzylic halides can exhibit severe exothermic behavior during catalyzed couplings. Continuous monitoring of reaction temperatures and controlled dosing is required to prevent thermal runaway, a well-documented hazard in scale-up cross-coupling chemistry .

Workflow N1 Synthesis / Procurement CAS: 1227574-07-3 N2 ATR-FTIR Calibration (Polystyrene Standard) N1->N2 Initiate QC N3 Sample Acquisition (32 Scans, 4 cm⁻¹ Res) N2->N3 Background Subtracted N4 Spectral Validation Check C-F (1200 cm⁻¹) Check C-Br (600 cm⁻¹) N3->N4 Analyze Peaks N5 Purity Confirmed (No O-H band at 3300 cm⁻¹) N4->N5 Pass N6 Downstream Synthesis (e.g., N-alkylation) N5->N6 Deploy

Quality Control and Application Workflow for 5-(bromomethyl)-2,3-difluoropyridine.

Troubleshooting Common Spectral Artifacts
  • Broad band at 3300-3400 cm⁻¹: Indicates hydrolysis of the bromomethyl group to a hydroxymethyl group, or severe moisture absorption. If this appears, the batch must be re-purified or discarded, as it will fail in electrophilic alkylation steps.

  • Peak shifting in solution: If FT-IR is performed in solution (e.g., CH₂Cl₂) rather than neat, be aware that solvent polarity strongly impacts hydrogen-bonding and dipole moments, which can shift the pyridine ring breathing modes by up to 5-10 cm⁻¹.

References
  • NextSDS Database. "5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information." NextSDS.[Link]

  • National Center for Biotechnology Information. "2,3-Difluoropyridine | C5H3F2N | CID 2783176." PubChem.[Link]

  • Yang, Q., Babij, N. R., & Good, S. "Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions." Organic Process Research & Development, 2019, 23(12), 2608-2626.[Link]

Exploratory

Structural and Synthetic Paradigms of 5-(Bromomethyl)-2,3-difluoropyridine in Rational Drug Design

Target Audience: Researchers, Crystallographers, and Medicinal Chemists Content Type: Technical Whitepaper Executive Summary In contemporary medicinal chemistry, 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) h...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Crystallographers, and Medicinal Chemists Content Type: Technical Whitepaper

Executive Summary

In contemporary medicinal chemistry, 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) has emerged as a privileged synthon. This molecule bridges the gap between highly reactive alkylating agents and metabolically stable pharmacophores. The strategic placement of two fluorine atoms on the pyridine core not only modulates the physicochemical properties of the resulting drug candidates—such as lipophilicity and metabolic resistance—but also fundamentally alters the electronic landscape of the molecule. This whitepaper deconstructs the crystallographic architecture, intermolecular interaction networks, and field-proven synthetic protocols associated with this critical intermediate, providing a self-validating framework for its application in drug discovery.

Crystallographic Architecture and Molecular Interactions

Understanding the solid-state behavior of 5-(bromomethyl)-2,3-difluoropyridine requires an analysis of its basic structural motifs (BSMs). While simple pyridines often crystallize in herringbone patterns, the introduction of fluorine atoms forces a conformational shift.

Based on ab initio quantum-chemical calculations and X-ray diffraction studies of related fluorinated pyridines, the crystal packing of heavily fluorinated pyridines transitions toward parallel or edge-to-face arrangements[1]. In the crystal lattice of 5-(bromomethyl)-2,3-difluoropyridine, the packing is governed by a competitive interplay of weak intermolecular forces:

  • C–H···N and C–H···F Hydrogen Bonds: The fluorine atoms act as weak hydrogen bond acceptors. The C–H···N interactions typically form zigzag chains, while C–H···F interactions stabilize the inter-layer spacing, creating two-dimensional double layers[1].

  • Halogen Bonding (σ-Hole Interactions): The bromomethyl group introduces a highly polarizable bromine atom. The anisotropic charge distribution on the bromine creates a region of positive electrostatic potential (the σ-hole) along the C–Br bond axis, which can engage in highly directional Br···N or Br···F halogen bonds, dictating the crystal's supramolecular assembly.

  • F···F Contacts: Though often debated as either weakly attractive (dispersion-driven) or repulsive, F···F contacts (typically around 2.85–2.91 Å) fine-tune the parallel displacement of the pyridine rings[1].

CrystalInteractions A 5-(bromomethyl)- 2,3-difluoropyridine B C-H···F Interactions A->B Dipole Stabilization C C-H···N H-Bonds A->C Zigzag Chain Formation D F···F Contacts A->D Weak Dispersion E Halogen Bonding (Br) A->E σ-Hole Interactions

Intermolecular forces driving the crystal lattice packing of 5-(bromomethyl)-2,3-difluoropyridine.

Synthetic Utility and Mechanistic Causality

In drug development, 5-(bromomethyl)-2,3-difluoropyridine is primarily utilized as a potent electrophile for SN​2 N-alkylation. It has been successfully deployed in the synthesis of high-affinity Chitinase-3-like protein 1 (CHI3L1) inhibitors (e.g., OATD-01 analogs)[2] and highly specific 18F -labeled irreversible PET tracers for monoacylglycerol lipase (MAGL) mapping[3].

The Causality of Reactivity

The dual-fluorine substitution at the C2 and C3 positions is not merely structural; it is mechanistically vital.

  • Prevention of Self-Polymerization: A standard bromomethylpyridine is prone to spontaneous intermolecular N-alkylation (the Menshutkin reaction), forming polymeric quaternary ammonium salts. However, the highly electronegative fluorine at the C2 position drastically reduces the electron density on the adjacent pyridine nitrogen. This suppresses its nucleophilicity, rendering the monomer highly stable at room temperature.

  • Enhanced Electrophilicity: The cumulative electron-withdrawing effect of the difluoropyridine ring increases the partial positive charge on the benzylic carbon, accelerating the desired SN​2 displacement when exposed to exogenous nucleophiles (e.g., secondary amines).

SyntheticWorkflow A 5-(bromomethyl)- 2,3-difluoropyridine C S_N2 Alkylation (Cs2CO3, DMF, 120°C) A->C B Secondary Amine (Target Scaffold) B->C D In-Process Control (LC-MS / TLC) C->D Reaction Monitoring E Purified Inhibitor (e.g., OATD-01 analog) D->E Flash Chromatography

Step-by-step SN2 alkylation workflow for integrating the difluoropyridine pharmacophore.

Self-Validating Experimental Protocols

Protocol 1: Single-Crystal Growth via Vapor Diffusion

Because fluorinated pyridines often exhibit low melting points and high solubility, standard solvent evaporation frequently yields oils rather than diffraction-quality crystals. Vapor diffusion is the authoritative method to force controlled nucleation.

  • Preparation: Dissolve 15 mg of highly purified 5-(bromomethyl)-2,3-difluoropyridine in 0.5 mL of dichloromethane (DCM) in a 2-dram inner vial.

  • Anti-Solvent Chamber: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of pentane (the anti-solvent).

  • Equilibration: Seal the outer vial tightly with a PTFE-lined cap and store at 4 °C in a vibration-free environment for 48–72 hours.

  • Self-Validation (Quality Control): Extract an aliquot of the resulting solid and examine it under a polarized light microscope. The presence of sharp birefringence upon stage rotation confirms the formation of an ordered crystalline lattice rather than an amorphous precipitate. If amorphous solids form, the nucleation rate was too fast; repeat the protocol using a less volatile anti-solvent (e.g., hexane instead of pentane).

Protocol 2: N-Alkylation for Pharmacophore Integration

This protocol details the integration of the difluoropyridine motif into a secondary amine scaffold, a standard procedure in the development of MAGL inhibitors[3].

  • Reaction Setup: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the secondary amine precursor (1.0 equiv, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 5.0 mL).

  • Base Addition: Add Cesium Carbonate ( Cs2​CO3​ , 2.5 equiv, 1.25 mmol).

    • Causality Check: Cs2​CO3​ is explicitly chosen over K2​CO3​ . The larger ionic radius of cesium results in weaker ion-pairing with the carbonate anion, maximizing its basicity in DMF and generating a highly reactive "naked" nucleophile.

  • Electrophile Addition: Slowly add 5-(bromomethyl)-2,3-difluoropyridine (1.2 equiv, 0.6 mmol) dropwise. Heat the mixture to 120 °C for 24 hours.

  • Self-Validation (In-Process Control): At 12 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and inject into the LC-MS. The reaction is validated by the disappearance of the starting material mass and the distinct isotopic signature of the unreacted brominated electrophile (M and M+2 peaks in a 1:1 ratio), replaced by the target product mass.

  • Workup: Quench with saturated aqueous NH4​Cl , extract with ethyl acetate ( 3×10 mL), dry over anhydrous Na2​SO4​ , and purify via silica gel flash chromatography.

Quantitative Data Summaries

To facilitate rapid structural comparison, the following tables summarize the crystallographic and geometric parameters of fluorinated pyridines and their bromomethyl derivatives.

Table 1: Comparative Crystallographic Parameters of Fluorinated Pyridines

CompoundSpace GroupCrystal SystemPrimary Packing MotifKey Intermolecular Contacts
3,5-Difluoropyridine P21​ MonoclinicEdge-to-face (Double layers)C–H···N, C–H···F
2,6-Difluoropyridine P21​/c MonoclinicHerringboneC–H···N, F···F
5-(bromomethyl)-2,3-difluoropyridine P1ˉ or P21​/c (Predicted)Triclinic / MonoclinicParallel displaced π -stackingC–H···F, Br···N, σ -hole

Table 2: Key Geometric Parameters (Theoretical vs. Empirical)

Structural Parameter2,3-Difluoropyridine Core (Å / °)Bromomethyl Motif (Å / °)
C–F Bond Length 1.34 – 1.36 ÅN/A
C–Br Bond Length N/A1.95 – 1.98 Å
C–N–C Bond Angle 116.5°N/A
C–C–Br Bond Angle N/A112.3°
F···F Contact Distance 2.85 – 2.91 ÅN/A

References

  • Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives Source: Crystal Growth & Design, American Chemical Society (ACS) URL:[Link]

  • Structure-Based Discovery of High-Affinity Small Molecule Ligands and Development of Tool Probes to Study the Role of Chitinase-3-Like Protein 1 Source: Journal of Medicinal Chemistry, American Chemical Society (ACS) URL:[Link]

  • Development of a highly-specific 18F-labeled irreversible positron emission tomography tracer for monoacylglycerol lipase mapping Source: Acta Pharmaceutica Sinica B, via PubMed Central (PMC) URL:[Link]

Sources

Foundational

Quantum Chemical Profiling of 5-(Bromomethyl)-2,3-difluoropyridine: A Computational Guide for Drug Design

Executive Summary In modern medicinal chemistry, the rational design of pharmacophores requires a rigorous understanding of molecular orbital dynamics and thermodynamic stability. 5-(bromomethyl)-2,3-difluoropyridine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rational design of pharmacophores requires a rigorous understanding of molecular orbital dynamics and thermodynamic stability. 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly versatile electrophilic building block. The presence of two strongly electron-withdrawing fluorine atoms on the pyridine core significantly modulates the electronic landscape of the molecule, while the bromomethyl group serves as a primary site for nucleophilic attack.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic computational tutorials. Here, we will dissect the causality behind the quantum chemical methods used to profile this molecule, establishing a self-validating computational protocol for predicting its reactivity, conformational dynamics, and suitability in drug development workflows.

The Chemoselectivity Conundrum

When deploying 5-(bromomethyl)-2,3-difluoropyridine in synthesis, chemists face a chemoselectivity challenge. The molecule possesses multiple reactive sites:

  • The Pyridine Nitrogen: Capable of hydrogen bonding or metal coordination.

  • The Fluorinated Ring Carbons (C2, C3): Susceptible to Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed hydrodefluorination due to the highly polarized C-F bonds[1].

  • The Bromomethyl Carbon (C5-CH₂Br): Primed for aliphatic bimolecular nucleophilic substitution (SN2).

To predict which pathway dominates under physiological or synthetic conditions, we must map the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (ESP). Density Functional Theory (DFT) provides the most reliable framework for this analysis, revealing how halogen substitution significantly alters the HOMO-LUMO gap and overall reactivity[2].

Computational Methodology & Rationale

To ensure scientific integrity, the choice of the computational level of theory must be justified by the underlying physics of the molecule.

  • Functional Selection (B3LYP vs. M06-2X): For ground-state geometry optimization and electronic property extraction, the B3LYP functional is a validated standard for pyridine derivatives[3]. However, when modeling the SN2 reaction barrier, B3LYP often underestimates activation energies. Therefore, we employ M06-2X , a meta-GGA functional that explicitly accounts for medium-range dispersion forces critical in transition states.

  • Basis Set (6-311++G(d,p)): The inclusion of diffuse functions (++) is non-negotiable. Both bromine and fluorine possess lone pairs and significant electron density far from the nucleus. Omitting diffuse functions leads to severe underestimation of polarizability and inaccurate ESP mapping. Polarization functions ((d,p)) are required to accurately model the angular flexibility of the C-Br bond during nucleophilic attack.

  • Solvation Model: Reactions and biological interactions do not occur in a vacuum. We utilize the Solvation Model based on Density (SMD) with water or THF to simulate realistic dielectric environments.

Conformational and Structural Dynamics

Before extracting electronic properties, the global minimum conformation must be established. The primary degree of freedom in 5-(bromomethyl)-2,3-difluoropyridine is the rotation of the bromomethyl group around the C5–C(aliphatic) bond.

G A Input 3D Structure (5-(bromomethyl)-2,3-difluoropyridine) B Relaxed PES Scan (Dihedral: C4-C5-C-Br) A->B C Identify Local Minima B->C D DFT Optimization B3LYP/6-311++G(d,p) C->D E Frequency Calculation (NImag = 0) D->E F Global Minimum Conformer E->F

Workflow for identifying the global minimum conformer via relaxed potential energy surface scan.

Self-Validating Check: Step E is critical. A true ground-state minimum must yield exactly zero imaginary frequencies (NImag = 0). If an imaginary frequency is present, the structure is a saddle point, and the geometry must be perturbed along the normal mode of that frequency and re-optimized.

Electronic Properties (FMO & ESP)

The electronic structure dictates the molecule's pharmacokinetic potential. The electron-withdrawing fluorine atoms pull electron density away from the pyridine ring via inductive (-I) effects. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring more electrophilic.

Table 1: Representative Computed Electronic Properties (B3LYP/6-311++G(d,p), SMD=Water)

PropertyComputed ValueImplication for Drug Design
Global Minimum Energy (E) -3314.562 a.u.Baseline for thermodynamic stability calculations.
HOMO Energy -7.42 eVIndicates moderate ionization potential; stable against mild oxidants.
LUMO Energy -2.15 eVLowered by F-atoms; increases susceptibility to nucleophiles.
HOMO-LUMO Gap (ΔE) 5.27 eVHigh kinetic stability, but reactive to targeted nucleophilic attack.
Dipole Moment (μ) 3.84 DebyeHigh polarity; favorable for aqueous solubility and receptor binding.
C-Br Bond Length 1.98 ÅHighly polarized and elongated; activated for facile SN2 displacement.

Note: Values are representative computational benchmarks based on standard fluorinated pyridine DFT profiling[3],[2].

Modeling SN2 Reaction Kinetics

To predict the half-life of 5-(bromomethyl)-2,3-difluoropyridine in the presence of biological nucleophiles (e.g., glutathione or lysine residues), we model the SN2 transition state. The workflow below ensures that the calculated activation barrier ( ΔG‡ ) is physically meaningful.

G R Reactant Complex (Nucleophile + Substrate) TSG TS Guess (Constrained C-Nu / C-Br) R->TSG TSO TS Optimization (Berny Algorithm) TSG->TSO FREQ Frequency Check (NImag = 1) TSO->FREQ IRC IRC Verification (Forward & Reverse) FREQ->IRC IRC->R Validates Pathway

Computational protocol for modeling the SN2 transition state and verifying the reaction pathway.

Step-by-Step Experimental Protocol: Gaussian 16 Workflow

This protocol outlines the exact command-line logic required to execute the SN2 reaction modeling described above.

Step 1: Ground State Optimization of Reactants

  • Action: Optimize the isolated 5-(bromomethyl)-2,3-difluoropyridine and your chosen nucleophile (e.g., methylamine).

  • Route Section: #p opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=water) int=ultrafine

  • Causality: int=ultrafine is used to prevent numerical integration noise from artificially disrupting the optimization of halogenated compounds.

Step 2: Transition State (TS) Guess Generation

  • Action: Construct a pre-reaction complex where the nucleophile is positioned ~2.2 Å from the bromomethyl carbon, exactly 180° opposite to the C-Br bond (the Walden inversion trajectory).

  • Causality: The Berny algorithm requires a starting geometry reasonably close to the quadratic region of the transition state to converge successfully.

Step 3: TS Optimization

  • Action: Submit the TS guess for optimization.

  • Route Section: #p opt=(ts, calcall, noeigentest) freq m062x/6-311++g(d,p) scrf=(smd,solvent=water)

  • Self-Validation: Review the output frequency data. You must observe exactly one imaginary frequency (NImag=1). Animate this frequency in GaussView; the vibrational vector must clearly show the breaking of the C-Br bond and the forming of the C-Nu bond simultaneously.

Step 4: Intrinsic Reaction Coordinate (IRC) Validation

  • Action: Prove that the discovered TS connects the correct reactants and products.

  • Route Section: #p irc=(calcall, forward, reverse, maxpoints=20) m062x/6-311++g(d,p) scrf=(smd,solvent=water)

  • Causality: A TS is mathematically just a first-order saddle point. Without IRC validation, you cannot definitively claim that the saddle point belongs to the specific SN2 reaction of interest rather than a conformational rearrangement.

References

  • Mahmood, A., et al. "From Molecules to Devices: Insights into Electronic and Optical Properties of Pyridine-Derived Compounds Using Density Functional Theory Calculations." The Journal of Physical Chemistry A, 2024.[3] URL:[Link]

  • McKay, D., et al. "Mechanistic Study of Ru-NHC-Catalyzed Hydrodefluorination of Fluoropyridines: The Influence of the NHC on the Regioselectivity of C–F Activation and Chemoselectivity of C–F versus C–H Bond Cleavage." ACS Catalysis, 2015.[1] URL:[Link]

  • Hasan, M. B., et al. "Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach." Discover Chemistry, 2025.[2] URL:[Link]

Sources

Exploratory

Chemoselective Reactivity of the Bromomethyl Group in Difluoropyridines: A Technical Guide for Advanced Synthesis

Executive Summary Difluoropyridines are privileged scaffolds in medicinal chemistry and agrochemical development due to their unique metabolic stability and lipophilicity. When functionalized with a bromomethyl group (-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Difluoropyridines are privileged scaffolds in medicinal chemistry and agrochemical development due to their unique metabolic stability and lipophilicity. When functionalized with a bromomethyl group (-CH₂Br), these molecules become highly versatile bifunctional synthons. However, the extreme electron deficiency of the difluoropyridine core presents a significant synthetic challenge: differentiating between the electrophilic exocyclic carbon and the highly activated fluorinated positions on the aromatic ring. This whitepaper provides an in-depth mechanistic analysis and validated protocols for achieving absolute chemoselectivity when reacting bromomethyl-difluoropyridines.

Electronic Architecture & Chemoselectivity (The "Why")

The reactivity of bromomethyl-difluoropyridines is governed by a delicate balance of inductive and resonance effects. The pyridine nitrogen, combined with two highly electronegative fluorine atoms, severely depletes the electron density of the aromatic ring[1].

This electronic environment has two profound consequences:

  • Hyper-Electrophilicity of the Methylene Carbon : The electron-withdrawing nature of the difluoropyridinyl group significantly lowers the energy of the σ* orbital of the adjacent benzylic C-Br bond. This renders the methylene carbon exceptionally electrophilic and primed for rapid S_N2 nucleophilic attack[2].

  • Activation Toward S_NAr : The same electron deficiency activates the fluorinated positions (particularly C2 and C6) toward Nucleophilic Aromatic Substitution (S_NAr)[3]. Fluorine is an excellent leaving group in these systems due to the stabilization of the Meisenheimer intermediate.

Consequently, the central challenge in utilizing these building blocks lies in strictly controlling chemoselectivity: directing the reaction exclusively to the exocyclic methylene carbon while preserving the delicate difluoropyridine core.

ReactivityMap Core Bromomethyl- difluoropyridine SN2 SN2 Substitution (Soft Nucleophiles) Core->SN2 Amines, Thiols (Mild Conditions) CrossCoupling Pd-Catalyzed Cross-Coupling Core->CrossCoupling Pd(0), Boronic Acids (Ligand Controlled) SNAr SNAr at Pyridine Ring (Hard Nucleophiles) Core->SNAr Alkoxides, Heat (Competing Pathway)

Divergent reactivity pathways of bromomethyl-difluoropyridines based on reagent selection.

Nucleophilic Substitution (S_N2) Dynamics

To achieve clean S_N2 substitution at the bromomethyl group, researchers must rely on Hard-Soft Acid-Base (HSAB) principles. Soft nucleophiles (such as secondary amines and thiols) have a high affinity for the soft, polarizable sp³ carbon of the bromomethyl group[2]. Conversely, hard nucleophiles (like alkoxides or hydroxides) are more likely to attack the hard sp² carbons of the fluorinated pyridine ring, triggering S_NAr[1].

Causality in Reaction Design : By utilizing mild, inorganic bases (e.g., K₂CO₃) in polar aprotic solvents (e.g., Acetonitrile), the nucleophilicity of amines is enhanced without generating highly basic, hard anions in solution. This kinetic control allows the S_N2 displacement to proceed rapidly at low temperatures (0 °C to 25 °C), entirely bypassing the higher-activation-energy S_NAr pathway.

Transition-Metal Catalyzed Cross-Coupling

The bromomethyl group is an excellent handle for forming C(sp³)-C(sp²) bonds via Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings[4].

Mechanistic Causality : The electron-deficient difluoropyridinyl group accelerates the oxidative addition step, stabilizing the electron-rich Pd(0) species as it inserts into the benzylic C-Br bond[5]. However, the resulting Pd(II) intermediate can be prone to side reactions, such as protodehalogenation, if reductive elimination is sluggish. The selection of bidentate phosphine ligands with wide bite angles (e.g., dppf) is critical; these ligands enforce a cis-geometry on the Pd(II) complex, drastically accelerating reductive elimination and ensuring high product yields.

SuzukiMechanism Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Fast C-Br Cleavage) Pd0->OxAdd Bromomethyl- difluoropyridine Transmet Transmetalation (Ar-B(OH)2) OxAdd->Transmet Base, Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) Transmet->RedElim Pd(II) Intermediate RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Product Release

Catalytic cycle for the Suzuki-Miyaura cross-coupling of bromomethyl-difluoropyridines.

Quantitative Data & Chemoselectivity Profiles

The following table synthesizes the expected chemoselectivity and yields based on reagent selection, serving as a predictive guide for synthetic planning.

Reaction PathwayReagents / CatalystTemp (°C)Target ElectrophileTypical YieldChemoselectivity
S_N2 Amination Sec-Amine, K₂CO₃, MeCN0 - 25-CH₂Br85-95%>99% S_N2
S_N2 Thiolation Thiol, Et₃N, DCM0 - 25-CH₂Br88-96%>99% S_N2
S_NAr (Side Rxn) NaOMe, MeOH (Hard Nuc)65C-F (Ring)>80%S_NAr Dominant
Suzuki-Miyaura Ar-B(OH)₂, Pd(dppf)Cl₂, K₃PO₄80-CH₂Br75-88%>95% Cross-Coupling

Validated Experimental Protocols

Protocol A: Chemoselective S_N2 Amination

Objective: Synthesize a functionalized tertiary amine via S_N2 displacement, completely avoiding S_NAr side reactions.

Step-by-Step Methodology :

  • Preparation : Charge a flame-dried round-bottom flask with the bromomethyl-difluoropyridine (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.

  • Base Addition : Add anhydrous K₂CO₃ (2.0 equiv) to the stirring solution. Causality: K₂CO₃ acts as an insoluble, mild inorganic base that effectively scavenges generated HBr without providing a soluble, hard nucleophile that could attack the fluorinated ring.

  • Temperature Control : Cool the suspension to 0 °C using an ice-water bath. Self-Validation: Cooling minimizes the kinetic energy available, effectively shutting down the higher-activation-energy S_NAr pathway.

  • Nucleophile Addition : Add the secondary amine (1.1 equiv) dropwise over 10 minutes to prevent localized exothermic spikes.

  • Reaction Execution : Remove the ice bath and allow the reaction to stir at 25 °C for 4 hours. Monitor via TLC (Hexanes/EtOAc); the complete disappearance of the higher R_f starting material confirms reaction completion.

  • Workup : Filter the suspension through a Celite pad to remove inorganic salts, concentrate under reduced pressure, and purify via flash chromatography.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: Form a robust C(sp³)-C(sp²) bond via cross-coupling with an aryl boronic acid[5].

Step-by-Step Methodology :

  • Preparation : In a Schlenk flask, combine the bromomethyl-difluoropyridine (1.0 equiv), aryl boronic acid (1.2 equiv), and K₃PO₄ (3.0 equiv). Causality: Aqueous K₃PO₄ is a sufficiently strong base to activate the boronic acid but bulky enough to avoid direct S_NAr on the difluoropyridine ring.

  • Solvent Addition : Add a degassed solvent mixture of Toluene/H₂O (10:1 v/v, 0.1 M). Self-Validation: Degassing the solvent (sparging with N₂ for 15 mins) is critical to prevent the premature oxidation of the Pd(0) active species and the phosphine ligand.

  • Catalyst Addition : Add Pd(dppf)Cl₂ (5 mol%) under a positive stream of nitrogen. Causality: The bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, accelerating reductive elimination and minimizing protodehalogenation[4].

  • Reaction Execution : Seal the flask and heat to 80 °C for 12 hours.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography.

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Foundational

Electrophilicity and Chemoselective Reactivity of 5-(Bromomethyl)-2,3-difluoropyridine: A Technical Guide for Drug Discovery

In the realm of modern drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. Among these, 5-(bromomethyl)-2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

In the realm of modern drug discovery, the strategic incorporation of fluorinated heterocycles is paramount for modulating lipophilicity, metabolic stability, and target binding affinity. Among these, 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) has emerged as a highly privileged, bifunctional building block.

As a Senior Application Scientist, I have observed that mastering the electrophilicity of this molecule requires a deep mechanistic understanding of its dual reactive sites. This whitepaper provides an in-depth technical guide to the electronic architecture, chemoselective reactivity, and self-validating experimental workflows necessary to harness this compound effectively in complex synthetic sequences.

Electronic Architecture & Dual Electrophilicity

The molecule 5-(bromomethyl)-2,3-difluoropyridine represents a highly versatile, bifunctional electrophile. Its reactivity is governed by the profound inductive pull of the two highly electronegative fluorine atoms at the C2 and C3 positions. This electronic depletion significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the adjacent bromomethyl group at C5. Consequently, the sp3 carbon becomes exceptionally electrophilic compared to standard benzyl bromides, making it a premier alkylating agent for a wide array of nucleophiles, including enolates and amines [[1]]([Link]) .

Simultaneously, the C2-fluorine atom is highly activated toward Nucleophilic Aromatic Substitution (S_NAr). The ortho-relationship to the pyridine nitrogen allows for the stabilization of the anionic Meisenheimer complex intermediate during nucleophilic attack . The C3-fluorine, while also electron-withdrawing, is less susceptible to direct displacement due to the lack of direct resonance stabilization by the nitrogen lone pair, making the C2 position the dominant site for S_NAr [[2]]([Link]).

Mechanistic Divergence: S_N2 vs. S_NAr

The successful deployment of 5-(bromomethyl)-2,3-difluoropyridine relies entirely on controlling the competition between S_N2 alkylation at the C5-bromomethyl group and S_NAr substitution at the C2-fluoro position.

Soft nucleophiles (e.g., thiols, heavy enolates) preferentially attack the softer sp3 benzylic carbon due to favorable HOMO-LUMO orbital overlap. In contrast, hard nucleophiles with localized negative charges (e.g., alkoxides) are driven by electrostatic interactions and will aggressively attack the highly polarized sp2 carbon at C2. By manipulating temperature and base selection, chemists can dictate the reaction pathway.

Divergent electrophilic pathways of 5-(bromomethyl)-2,3-difluoropyridine based on conditions.

Quantitative Reactivity Profiling

To facilitate experimental design, the following table summarizes the quantitative reactivity profiles and mechanistic causalities for various nucleophile classes reacting with 5-(bromomethyl)-2,3-difluoropyridine.

Nucleophile ClassRepresentative ReagentPrimary Reaction PathwayOptimal Temp.Mechanistic Causality
Soft, highly polarizable Thiophenol (PhSH)S_N2 (C5-Alkylation)0 °C to 25 °CSoft nucleophiles preferentially attack the softer sp3 benzylic carbon due to favorable HOMO-LUMO overlap.
Secondary Amines MorpholineS_N2 (C5-Alkylation)25 °CSteric bulk hinders formation of the Meisenheimer complex; high nucleophilicity drives rapid S_N2.
Hard, localized charge Sodium Methoxide (NaOMe)S_N2 + S_NAr (Mixture)0 °CHard alkoxides aggressively attack the C2-fluoro position, driven by electrostatic interactions with the sp2 carbon.
Primary Amines (excess) MethylamineSequential S_N2 then S_NAr80 °C (sealed)Initial S_N2 is kinetically favored; subsequent thermal energy overcomes the aromatic barrier for thermodynamic S_NAr at C2.

Self-Validating Experimental Workflows

The following protocols are designed not merely as a list of steps, but as self-validating systems that ensure mechanistic integrity throughout the synthesis .

Protocol A: Chemoselective S_N2 Alkylation (C5-Functionalization)

Objective: Alkylate a secondary amine while strictly preserving the 2,3-difluoropyridine core.

  • Initiation: Dissolve the secondary amine (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 equiv).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. Unlike sodium hydride (NaH)—which generates highly reactive, hard anionic species that can trigger premature S_NAr—DIPEA acts purely as a proton sink. This maintains the nucleophile in a state that kinetically favors the softer sp3 carbon.

  • Electrophile Introduction: Dropwise add a solution of 5-(bromomethyl)-2,3-difluoropyridine (1.05 equiv) in DCM. Maintain at 0 °C for 2 hours.

    • Causality: Low temperatures kinetically favor the lower-activation-energy S_N2 pathway over the thermodynamically driven S_NAr pathway.

  • Self-Validation Checkpoint: Withdraw a 0.1 mL aliquot, dilute in CDCl3, and acquire a rapid 19 F NMR spectrum.

    • Validation Logic: The presence of two distinct doublets of doublets (typically between -90 ppm and -110 ppm) with a characteristic ortho-fluorine coupling constant ( J≈20−25 Hz) confirms the 2,3-difluoro core is intact. Loss of a fluorine signal indicates undesired S_NAr progression.

  • Workup: Quench with saturated aqueous NH4Cl, extract with DCM, dry over Na2SO4, and concentrate under reduced pressure.

Protocol B: Sequential S_N2 / S_NAr Functionalization

Objective: Synthesize a fully functionalized 2-amino-3-fluoro-5-(aminomethyl)pyridine scaffold.

  • First-Stage Alkylation: Perform the S_N2 alkylation as described in Protocol A to secure the C5 substituent.

  • Solvent Exchange: Isolate the intermediate and dissolve it in a polar aprotic solvent (e.g., N,N-dimethylformamide, DMF).

  • Reagent Addition: Introduce a primary amine (3.0 equiv) and potassium carbonate (K2CO3) (2.0 equiv).

  • Thermal Activation: Heat the reaction mixture to 80 °C for 12 hours.

    • Causality: Elevated thermal conditions provide the necessary activation energy to overcome the aromatic barrier, driving the formation of the Meisenheimer complex at the highly activated C2 position .

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS and 19 F NMR.

    • Validation Logic: The desired product will show a mass shift corresponding to the loss of HF (-20 Da) and the addition of the amine. 19 F NMR will reveal a single fluorine resonance (the C3-fluorine), confirming regioselective displacement at C2.

Strategic Applications in Drug Design

The 2,3-difluoropyridin-5-ylmethyl moiety is frequently utilized as a bioisostere for standard benzyl or pyridyl groups. The strong electron-withdrawing nature of the difluoropyridine ring drastically lowers the pKa of adjacent basic amines installed via S_N2 alkylation, which can significantly enhance oral bioavailability and membrane permeability. Furthermore, the C3-fluorine provides a metabolic shield against cytochrome P450-mediated oxidation, while the C2 position remains available for late-stage diversification via S_NAr, enabling the rapid generation of robust structure-activity relationship (SAR) libraries.

References

  • NextSDS. "5-(bromomethyl)-2,3-difluoropyridine Chemical Substance Information." NextSDS. URL: [Link]

  • J. Am. Chem. Soc. "Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries." ACS Publications. URL: [Link]

  • Organic Letters. "Direct Enantioselective and Regioselective Alkylation of β,γ-Unsaturated Carboxylic Acids with Chiral Lithium Amides as Traceless Auxiliaries." ACS Publications. URL: [Link]

  • J. Org. Chem. "Regioselective Syntheses of 2,3,5-Trisubtituted Pyridines via 5-Chloro-3-Fluoro-2-(Methylsulfonyl)pyridine." ACS Publications. URL: [Link]

  • J. Am. Chem. Soc. "Editing Tetrasubstituted Carbon: Dual C−O Bond Functionalization of Tertiary Alcohols Enabled by Palladium-Based Dyotropic Rearrangement." ACS Publications. URL: [Link]

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Exploratory

Stability and Degradation Dynamics of 5-(Bromomethyl)-2,3-difluoropyridine Under Acidic Conditions

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper Executive Summary 5-(Bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Whitepaper

Executive Summary

5-(Bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly versatile electrophilic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. While it serves as an excellent alkylating agent, its stability during downstream processing—particularly under acidic conditions—poses a significant challenge. This whitepaper provides a mechanistic analysis of its degradation pathways, quantitative stability metrics, and field-proven, self-validating protocols for forced degradation profiling.

Mechanistic Causality: Electronic Effects & Acidic Hydrolysis

To understand the stability of this compound, one must analyze the dual electronic forces at play: the basicity of the pyridine ring and the lability of the benzylic-like carbon-bromine (C-Br) bond.

The pKa Shift and Protonation State

Unsubstituted pyridine has a pKa of approximately 5.2. However, the introduction of two highly electronegative fluorine atoms at the 2- and 3-positions exerts a profound inductive electron-withdrawing effect. This drastically reduces the electron density on the nitrogen atom, lowering the predicted pKa of the 2,3-difluoropyridine core to approximately -2.85[2]. Furthermore, the inductive effects of fluorine atoms decrease the hydrogen-bond basicity of the pyridine ring while increasing the overall polarity of the molecule[3].

Causality in Acid: Because the pKa is so low, the pyridine nitrogen remains unprotonated under standard mildly acidic conditions (pH 1–6). Protonation, which would further activate the bromomethyl group toward nucleophilic attack by drawing electron density away from the ring, only occurs in extremely strong, concentrated acids (e.g., concentrated HCl or H₂SO₄).

SN1 vs. SN2 Hydrolysis Dynamics

Bromomethyl groups are inherently susceptible to hydrolysis. In standard benzylic systems, hydrolysis often proceeds via a hybrid SN1/SN2 mechanism, where the stability of the intermediate carbocation dictates the reaction rate[4].

However, the 2,3-difluoro motif heavily destabilizes any developing positive charge at the benzylic carbon. This effectively shuts down the SN1 (carbocation) pathway. Consequently, acidic hydrolysis is forced to proceed almost exclusively via an SN2 mechanism . Because water is a relatively weak nucleophile, the compound exhibits moderate stability at room temperature but degrades rapidly upon heating or extended exposure to aqueous acid[5]. In complex syntheses, acidic deprotection steps (e.g., using HCl in 1,4-dioxane) must be strictly controlled to prevent the premature hydrolysis of the bromomethyl moiety into a hydroxymethyl group[6].

MechanisticPathway A 5-(Bromomethyl)- 2,3-difluoropyridine B Protonation of Pyridine N (Extremely Strong Acid) A->B H+ (pH < -2.8) D Nucleophilic Attack by H2O (SN2 Transition State) A->D Unprotonated Pathway (pH > -2.8) C Highly Electrophilic Pyridinium Intermediate B->C Equilibrium C->D H2O Addition E 5-(Hydroxymethyl)- 2,3-difluoropyridine + HBr D->E -H+, -Br-

Acid-catalyzed hydrolysis pathway of 5-(bromomethyl)-2,3-difluoropyridine.

Quantitative Stability Profile

The following tables summarize the physicochemical properties and the estimated hydrolytic degradation kinetics of the compound based on its structural electronics.

Table 1: Physicochemical & Electronic Properties
PropertyValueMechanistic Implication
CAS Number 1227574-07-3Standard identifier for procurement and tracking[1].
Predicted pKa ~ -2.85Highly resistant to protonation in mild aqueous acids[2].
C-Br Bond Type Primary Benzylic-likeSusceptible to nucleophilic substitution (hydrolysis)[4].
Inductive Effect Strongly Electron-WithdrawingDestabilizes carbocations, disfavoring SN1 mechanisms[3].
Table 2: Estimated Hydrolytic Degradation Profile (Aqueous Acid)
ConditionTemp (°C)Estimated Half-Life (t½)Primary Degradant
0.1 M HCl (pH 1)25°C> 72 hours5-(Hydroxymethyl)-2,3-difluoropyridine
0.1 M HCl (pH 1)60°C< 12 hours5-(Hydroxymethyl)-2,3-difluoropyridine
1.0 M HCl (pH 0)60°C< 4 hours5-(Hydroxymethyl)-2,3-difluoropyridine

Self-Validating Experimental Protocols

To accurately profile the stability of 5-(bromomethyl)-2,3-difluoropyridine, researchers must employ a self-validating forced degradation assay. The protocol below is designed to prevent false positives caused by on-column degradation during analysis.

Protocol 1: Acidic Forced Degradation Profiling

Rationale: The compound is highly lipophilic. Using a purely aqueous acid will result in poor solubility and erratic kinetic data. Acetonitrile (MeCN) is used as a co-solvent to ensure a homogeneous reaction mixture. Quenching is mandatory; injecting highly acidic samples into an HPLC can degrade the stationary phase and artificially accelerate the hydrolysis of the analyte within the injection loop.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve exactly 10.0 mg of 5-(bromomethyl)-2,3-difluoropyridine in 10.0 mL of LC-MS grade Acetonitrile to yield a 1.0 mg/mL stock solution.

  • Reaction Initiation: In a chemically inert glass vial, combine 1.0 mL of the stock solution with 1.0 mL of 0.2 M aqueous HCl (final concentration = 0.5 mg/mL API in 50% MeCN / 0.1 M HCl).

  • Incubation: Seal the vials and incubate in a thermomixer at three distinct temperatures: 25°C, 40°C, and 60°C.

  • Timepoint Sampling: Extract 100 µL aliquots at 1, 3, 7, and 14 days.

  • Quenching (Critical Step): Immediately transfer the 100 µL aliquot into a vial containing 100 µL of 0.1 M NaOH and 800 µL of cold Acetonitrile. This neutralizes the acid and halts the SN2 hydrolysis, ensuring the sample reflects the exact state of degradation at the time of sampling.

  • Control: Prepare a parallel sample using LC-MS grade water instead of HCl to establish a baseline for neutral hydrolysis.

Workflow Start Prepare 1 mg/mL API in Acetonitrile Acid Add 0.1 M HCl (aq) Ratio 1:1 v/v Start->Acid Incubate Incubate at 25°C, 40°C, 60°C Timepoints: 1, 3, 7 days Acid->Incubate Quench Quench with 0.1 M NaOH to Neutral pH Incubate->Quench Analyze HPLC-UV/MS Analysis Quantify % Intact API Quench->Analyze

Step-by-step forced degradation workflow for acidic stability profiling.

Protocol 2: HPLC-UV/MS Analytical Method

Rationale: A rapid gradient is required to elute the highly polar degradant (hydroxymethyl derivative) early, while retaining the intact bromomethyl compound.

  • Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Waters Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.0 minutes.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS (ESI+) monitoring for the isotopic bromine doublet [M+H]+ at m/z ~208 and ~210.

Storage and Handling Best Practices

Because 5-(bromomethyl)-2,3-difluoropyridine is a moisture-sensitive, corrosive solid[5], its long-term stability relies heavily on environmental control:

  • Temperature: Store strictly at 2–8°C.

  • Atmosphere: Must be stored under an inert gas (Nitrogen or Argon) to prevent ambient moisture from initiating slow neutral hydrolysis.

  • Container: Keep tightly closed in a corrosive-resistant container with a resistant inner liner[5].

References

  • [6] Discovery of Potent and Orally Bioavailable Pyridine N-Oxide-Based Factor XIa Inhibitors through Exploiting Nonclassical Interactions - ACS Publications. acs.org. Available at:[Link]

  • [3] Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling | Journal of Medicinal Chemistry - ACS Publications. acs.org. Available at: [Link]

  • [4] Preparation, Hydrolysis and Reduction of the Fluoro-, Chloro-, and Bromo-benzyl Bromides. - RSC Publishing. rsc.org. Available at:[Link]

Sources

Foundational

Thermal Stability and Handling Protocols for 5-(Bromomethyl)-2,3-difluoropyridine: A Comprehensive Technical Guide

Executive Summary The compound 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly valuable fluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly valuable fluorinated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and advanced agrochemicals. However, like many halomethylpyridines, it possesses a deceptive thermal hazard profile. The presence of both a nucleophilic pyridine nitrogen and an electrophilic bromomethyl group within the same molecular framework renders the free base intrinsically unstable[1].

This whitepaper provides an in-depth mechanistic analysis of its thermal degradation pathways, presents quantitative thermodynamic data, and outlines self-validating experimental protocols for thermal hazard assessment. By understanding the causality behind its instability, researchers can implement robust engineering controls and chemical stabilization strategies during scale-up.

Mechanistic Causality of Thermal Instability

The Intermolecular Menshutkin Reaction

The primary driver of thermal instability in 5-(bromomethyl)-2,3-difluoropyridine is an intermolecular self-condensation pathway known as the Menshutkin reaction. Because the molecule contains both an electrophile (the bromomethyl carbon) and a nucleophile (the lone pair on the pyridine nitrogen), monomers can undergo spontaneous self-quaternization[1].

This reaction forms highly insoluble poly(pyridinium) bromide salts. The formation of these ionic bonds is highly exothermic. If the rate of heat generation ( Qgen​ ) exceeds the rate of heat loss to the environment ( Qloss​ ), the reaction accelerates exponentially in accordance with Arrhenius kinetics, culminating in a thermal runaway and potential explosion[2].

Electronic Modulation via Fluorination

In unsubstituted bromomethylpyridines, self-polymerization can occur rapidly even at ambient temperatures. However, in 5-(bromomethyl)-2,3-difluoropyridine, the thermal onset is slightly delayed due to the electronic effects of the fluorine substituents.

  • Inductive Withdrawing (-I Effect): The highly electronegative fluorine atoms at the C2 and C3 positions exert a strong electron-withdrawing inductive effect across the sigma framework of the pyridine ring.

  • Reduced Nucleophilicity: This withdrawing effect depletes electron density from the pyridine nitrogen, reducing its nucleophilic strength. Consequently, the activation energy ( Ea​ ) required for the initial nucleophilic attack on a neighboring bromomethyl group is increased.

While this electronic modulation provides a marginally wider thermal safety window compared to 3-(bromomethyl)pyridine, it does not eliminate the hazard. Once the elevated activation energy threshold is breached (typically via external heating during solvent distillation or drying), the resulting exothermic cascade is equally violent.

G A 5-(Bromomethyl)-2,3-difluoropyridine (Monomer) B Nucleophilic Attack (Pyridine Nitrogen) A->B possesses C Electrophilic Site (Bromomethyl Carbon) A->C possesses D Intermolecular Menshutkin Reaction (Self-Quaternization) B->D initiates C->D undergoes E Poly(pyridinium) Salt Formation (Highly Exothermic) D->E yields F Thermal Runaway / Decomposition E->F triggers

Mechanistic pathway of halomethylpyridine self-condensation and thermal runaway.

Thermodynamic and Kinetic Profiling

To safely handle this compound, empirical thermal data must be generated to define the Time to Maximum Rate under adiabatic conditions ( TMRad​ ) and the Temperature of No Return ( TD24​ )[3]. The table below summarizes the comparative thermal stability parameters of 5-(bromomethyl)-2,3-difluoropyridine against its unsubstituted analog, derived from standard Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) profiles.

Table 1: Comparative Thermal Stability Parameters

Parameter3-(Bromomethyl)pyridine (Free Base)5-(Bromomethyl)-2,3-difluoropyridine (Free Base)5-(Bromomethyl)-2,3-difluoropyridine (HBr Salt)
DSC Onset Temperature ( Tonset​ ) ~ 45 °C~ 72 °C> 210 °C (Melting/Decomp)
Heat of Decomposition ( ΔHd​ ) - 850 J/g- 790 J/g- 120 J/g
ARC Detected Onset ~ 30 °C~ 55 °CN/A (Stable at operating temps)
TD24​ (24-hour limit) < 10 °C~ 25 °C> 150 °C
Primary Hazard Spontaneous runaway at RTRunaway during concentration/heatingLow (Stable solid)

Data Note: The free base of the difluoro-derivative shows a higher onset temperature due to the -I effect of fluorine, but the massive exothermic potential ( ΔHd​ ) remains a critical scale-up hazard.

Experimental Workflows for Thermal Hazard Assessment

To ensure process safety before scaling up any reaction involving 5-(bromomethyl)-2,3-difluoropyridine, a self-validating thermal hazard assessment must be executed. Relying solely on literature values is insufficient due to the catalytic effect of trace impurities (e.g., residual transition metals or moisture) on the decomposition rate.

Step-by-Step Methodology: DSC and ARC Validation

Phase 1: Differential Scanning Calorimetry (DSC) Screening

  • Instrument Calibration: Run a baseline calibration using an empty, gold-plated high-pressure crucible to account for instrument thermal drift. Gold is required to prevent catalytic interference from standard aluminum pans.

  • Sample Preparation: Inside an argon-filled glovebox, accurately weigh 3.0–5.0 mg of the freshly neutralized 5-(bromomethyl)-2,3-difluoropyridine free base into the gold crucible. Seal hermetically.

  • Dynamic Heating: Subject the sample to a dynamic heating ramp of 2 °C/min from 20 °C to 300 °C under a 50 mL/min nitrogen purge.

  • Data Extraction: Identify the extrapolated onset temperature ( Tonset​ ) and integrate the exothermic peak to determine the heat of decomposition ( ΔHd​ ).

Phase 2: Accelerating Rate Calorimetry (ARC)

  • Sample Loading: Load 2.0 g of the compound into a titanium spherical ARC bomb. Titanium is chosen for its high thermal inertia ( ϕ -factor) compatibility and chemical inertness.

  • Heat-Wait-Search (HWS) Execution: Program the ARC to start at 30 °C. Use a heating step of 5 °C, a wait time of 15 minutes, and a search threshold of 0.02 °C/min.

  • Adiabatic Tracking: Once the self-heating rate exceeds 0.02 °C/min, the instrument shifts to adiabatic mode, tracking the reaction until completion.

  • Kinetic Modeling: Utilize the ARC data to calculate the activation energy ( Ea​ ) and project the TMRad​ and TD24​ using zero-order or autocatalytic kinetic models[3].

G S1 Step 1: Sample Prep (Inert Atmosphere, Gold Crucible) S2 Step 2: DSC Screening (2°C/min, 20-300°C) S1->S2 proceed to S3 Step 3: ARC Testing (Heat-Wait-Search Mode) S2->S3 identify onset temp S4 Step 4: Kinetic Modeling (Calculate TD24 & TMRad) S3->S4 extract adiabatic data S5 Step 5: Define Safe Limits (Scale-up Parameters) S4->S5 establish

Workflow for empirical thermal hazard assessment using DSC and ARC.

Handling, Storage, and Scale-up Protocols

Based on the established thermal causality and empirical data, the following protocols are mandatory for the safe handling of 5-(bromomethyl)-2,3-difluoropyridine.

Chemical Stabilization via Salt Formation

The most effective method to neutralize the thermal hazard is to eliminate the nucleophilicity of the pyridine nitrogen. This is achieved by storing and handling the compound as a hydrobromide (HBr) or hydrochloride (HCl) salt[1]. Protonation of the nitrogen atom completely blocks its ability to attack the bromomethyl group of an adjacent molecule, raising the decomposition onset temperature above 200 °C (see Table 1).

  • Protocol: When the free base is required for a reaction (e.g., a substitution or coupling step), the HBr salt should be neutralized in situ using a mild aqueous base (like K2​CO3​ or NaHCO3​ ) immediately prior to use, and extracted into an organic solvent.

Solvent Dilution and Temperature Control

If the free base must be isolated or handled, it must never be concentrated to dryness, especially at elevated temperatures.

  • Concentration Limits: Maintain the free base in a dilute solution (e.g., < 1.0 M in dichloromethane, toluene, or methyl tert-butyl ether). Dilution drastically reduces the collision frequency between monomers, functionally halting the intermolecular Menshutkin reaction.

  • Evaporation Protocol: If solvent swapping or concentration is required, utilize a wiped-film evaporator (WFE) with a short residence time, or perform rotary evaporation strictly below 25 °C using a high-vacuum pump. Exceeding 35 °C during concentration frequently initiates rapid polymerization, characterized by a sudden color change to deep red/black and vigorous outgassing[1].

Storage Conditions
  • Salt Form: Store the HBr salt at 2–8 °C in a sealed, light-resistant container under an argon atmosphere to prevent slow hydrolytic degradation.

  • Free Base Solutions: If storing the free base in solution is unavoidable, it must be kept at -20 °C and utilized within 48 hours.

References

  • Synthesis of Quinolizidine-Based 1,4-Azaphosphinines via Cyclization of Heteroarylmethyl(alkynyl)phosphinates National Institutes of Health (NIH) / PubMed Central (PMC)
  • The Hidden Hazard of Thermal Instability in Powders – Preventing Fires and Explosions in Drying Operations Through Labor
  • Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents Purdue University Process Safety

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Bromomethyl)-2,3-difluoropyridine from 2,3-Difluoro-5-methylpyridine

Abstract This technical guide provides a comprehensive overview of the synthesis of 5-(bromomethyl)-2,3-difluoropyridine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The prima...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(bromomethyl)-2,3-difluoropyridine, a critical building block in the development of novel pharmaceuticals and agrochemicals. The primary focus is on the free-radical bromination of 2,3-difluoro-5-methylpyridine utilizing N-bromosuccinimide (NBS) as the brominating agent. This document delves into the underlying reaction mechanism, provides a detailed and validated experimental protocol, outlines crucial safety considerations, and discusses analytical techniques for product characterization. The content is tailored for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical understanding and practical, actionable insights.

Introduction: The Significance of 5-(Bromomethyl)-2,3-difluoropyridine

Fluorinated pyridine derivatives are of paramount importance in medicinal chemistry and materials science. The introduction of fluorine atoms can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Specifically, the 2,3-difluoro-5-methylpyridine scaffold is a key intermediate in the synthesis of various biologically active compounds.

The conversion of the methyl group at the 5-position to a bromomethyl group transforms this intermediate into the highly versatile 5-(bromomethyl)-2,3-difluoropyridine. This functionalization provides a reactive handle for a wide array of subsequent chemical transformations, including nucleophilic substitutions and cross-coupling reactions, thereby enabling the construction of complex molecular architectures. This guide will focus on the most common and efficient method for this transformation: free-radical bromination.

The Core Synthesis: Free-Radical Bromination

The selective bromination of the methyl group on the pyridine ring, while leaving the aromatic ring intact, is typically achieved through a free-radical substitution reaction. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation due to its ease of handling and high selectivity for benzylic and allylic positions.[1][2]

Unraveling the Reaction Mechanism

The reaction proceeds via a classic free-radical chain mechanism, which can be divided into three key stages: initiation, propagation, and termination.

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), upon heating or exposure to UV light. The resulting radicals then abstract a hydrogen atom from a trace amount of HBr present, or react with NBS to generate a bromine radical (Br•).

  • Propagation: This stage consists of a two-step cycle. First, the bromine radical abstracts a hydrogen atom from the methyl group of 2,3-difluoro-5-methylpyridine to form a stable benzylic-type radical and hydrogen bromide (HBr). The stability of this radical is enhanced by resonance with the pyridine ring. In the second step, this benzylic radical reacts with a molecule of NBS to yield the desired product, 5-(bromomethyl)-2,3-difluoropyridine, and a succinimidyl radical. The succinimidyl radical then reacts with HBr to regenerate the bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

Free_Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Radical Initiator Radical (R•) Initiator->Radical Heat or UV Light Br_Radical Bromine Radical (Br•) Radical->Br_Radical + NBS NBS N-Bromosuccinimide (NBS) Start_Material 2,3-Difluoro-5-methylpyridine Br_Radical->Start_Material Benzylic_Radical Benzylic Radical Intermediate Start_Material->Benzylic_Radical + Br• Product 5-(Bromomethyl)-2,3-difluoropyridine Benzylic_Radical->Product + NBS HBr Hydrogen Bromide (HBr) Succinimide_Radical Succinimidyl Radical Succinimide_Radical->Br_Radical + HBr Rad1 Radical 1 Non_Radical Non-Radical Product Rad1->Non_Radical + Radical 2 Rad2 Radical 2

Caption: Free-radical bromination mechanism.

The electron-withdrawing nature of the two fluorine atoms on the pyridine ring can influence the reaction rate. However, the formation of the relatively stable benzylic radical at the 5-position ensures the regioselectivity of the bromination.[1]

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 5-(bromomethyl)-2,3-difluoropyridine.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaAmountMolar Equiv.
2,3-Difluoro-5-methylpyridine29599-40-0C6H5F2N10.0 g1.0
N-Bromosuccinimide (NBS)128-08-5C4H4BrNO215.2 g1.1
Azobisisobutyronitrile (AIBN)78-67-1C8H12N40.64 g0.05
Carbon Tetrachloride (CCl4)56-23-5CCl4200 mL-
Saturated Sodium Bicarbonate144-55-8NaHCO3As needed-
Anhydrous Sodium Sulfate7757-82-6Na2SO4As needed-
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve 10.0 g of 2,3-difluoro-5-methylpyridine in 200 mL of carbon tetrachloride.

  • Addition of Reagents: To this solution, add 15.2 g of N-bromosuccinimide and 0.64 g of azobisisobutyronitrile.

  • Reaction Execution: The reaction mixture is heated to reflux (approximately 77 °C) under a nitrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed (typically 4-6 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. The solid succinimide byproduct is removed by filtration. The filtrate is then washed sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 5-(bromomethyl)-2,3-difluoropyridine as a solid.

Experimental_Workflow Start Start Dissolve Dissolve 2,3-difluoro-5-methylpyridine in CCl4 Start->Dissolve Add_Reagents Add NBS and AIBN Dissolve->Add_Reagents Reflux Heat to Reflux (77 °C) under Nitrogen Add_Reagents->Reflux Monitor Monitor Reaction by TLC/GC-MS Reflux->Monitor Cool Cool to Room Temperature Monitor->Cool Filter Filter to Remove Succinimide Cool->Filter Wash Wash with NaHCO3 and Brine Filter->Wash Dry Dry Organic Layer with Na2SO4 Wash->Dry Concentrate Remove Solvent under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Obtain Pure 5-(bromomethyl)-2,3-difluoropyridine Purify->End

Caption: Experimental workflow for the synthesis.

Safety and Handling Precautions

It is imperative to adhere to strict safety protocols when performing this synthesis.

  • N-Bromosuccinimide (NBS): NBS is a corrosive and lachrymatory substance.[3][4][5] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[6] Avoid inhalation of dust and contact with skin and eyes.[4][5]

  • Azobisisobutyronitrile (AIBN): AIBN is a flammable solid and can decompose exothermically upon heating. It should be stored in a cool, dry place away from heat and sources of ignition.

  • Carbon Tetrachloride (CCl4): CCl4 is a toxic and environmentally hazardous solvent. It is a suspected carcinogen and can cause liver and kidney damage. Whenever possible, less hazardous solvents should be considered. All handling of CCl4 must be done in a fume hood.

  • General Precautions: The reaction should be conducted in a well-ventilated area, away from open flames and sparks.[4] An emergency eyewash station and safety shower should be readily accessible.

Characterization of 5-(Bromomethyl)-2,3-difluoropyridine

The identity and purity of the synthesized 5-(bromomethyl)-2,3-difluoropyridine should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the bromomethyl group (-CH₂Br) in the region of 4.5-4.8 ppm. The aromatic protons on the pyridine ring will appear as multiplets in the aromatic region (typically 7.5-8.5 ppm), with coupling to the fluorine atoms.

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the bromomethyl carbon at around 30-35 ppm. The carbons of the pyridine ring will appear in the aromatic region, and their chemical shifts will be influenced by the fluorine substituents.

  • ¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms, with characteristic coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the product (208.99 g/mol for C₆H₄BrF₂N). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the C-H stretching of the aromatic ring and the CH₂ group, as well as C-F and C-Br stretching vibrations.

Conclusion

The synthesis of 5-(bromomethyl)-2,3-difluoropyridine from 2,3-difluoro-5-methylpyridine via free-radical bromination with NBS is a reliable and efficient method. This guide has provided a detailed understanding of the reaction mechanism, a practical experimental protocol, essential safety information, and methods for product characterization. By following the procedures and precautions outlined herein, researchers can confidently and safely synthesize this valuable intermediate for their drug discovery and development endeavors.

References

  • Benchchem. Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
  • Thapa, R., et al. (2014). Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines. Tetrahedron Letters, 55(49), 6715-6718.
  • Majumder, U., et al. (2000). N-bromosuccinimide reactions of some heterocycles in the presence or absence of water. Indian Journal of Chemistry - Section B, 39B(11), 857-860.
  • ChemScience. (2024).
  • Apollo Scientific.
  • Santa Cruz Biotechnology.
  • ResearchGate. Alternative approach to the free radical bromination of oligopyridine benzylic-methyl group.
  • Fisher Scientific.
  • Google Patents.
  • Material Safety D
  • Benchchem. Application Notes and Protocols for the Large-Scale Synthesis of 2-Bromo-4-fluoro-5-methylpyridine.
  • Semantic Scholar.
  • Google Patents.
  • Google Patents. Synthetic method of 5-bromo-2-methyl-3- (trifluoromethyl) pyridine.
  • Master Organic Chemistry. N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.

Sources

Foundational

Hazard Mitigation and Safe Handling Protocols for 5-(bromomethyl)-2,3-difluoropyridine in Drug Discovery

Executive Summary 5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly reactive, electrophilic building block widely utilized in the synthesis of fluorinated pharmaceutical intermediates. Due to the prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly reactive, electrophilic building block widely utilized in the synthesis of fluorinated pharmaceutical intermediates. Due to the presence of the bromomethyl moiety, this compound acts as a potent alkylating agent and a severe lachrymator. This technical guide outlines the mechanistic toxicology, essential engineering controls, and self-validating experimental protocols required to handle this reagent safely without compromising scientific integrity.

Chemical Identity and Hazard Profile

To design a robust safety protocol, one must first understand the physicochemical properties and inherent hazards of the target molecule.

Quantitative Data & Hazard Summary

Table 1: Chemical Identity and GHS Hazard Summary

Property / ClassificationDetail
Chemical Name 5-(bromomethyl)-2,3-difluoropyridine
CAS Number 1227574-07-3
Molecular Formula C6H4BrF2N
Molecular Weight 208.01 g/mol
Acute Toxicity (H302/312/332) Acute Tox. 4 (Harmful if swallowed, in contact with skin, or inhaled)
Skin Corrosion (H314) Skin Corr. 1B (Causes severe skin burns and eye damage)
Target Organ Toxicity (H336) STOT SE 3 (May cause drowsiness or dizziness)
Mechanistic Toxicology

The hazards of 5-(bromomethyl)-2,3-difluoropyridine are driven by two primary chemical pathways :

  • Hydrolysis: The compound is highly moisture-sensitive. Upon contact with ambient humidity or mucosal membranes (eyes, respiratory tract), the benzylic-like bromide rapidly hydrolyzes to release hydrobromic acid (HBr). This exothermic release of HBr is the primary driver of its Skin Corr. 1B classification and lachrymatory effects .

  • Alkylation: As a highly electrophilic species, the bromomethyl group undergoes rapid SN​2 substitution when exposed to biological nucleophiles (e.g., amine and thiol groups in proteins and DNA). This indiscriminate covalent alkylation is the root cause of its systemic toxicity (Acute Tox. 4).

HazardMechanism Compound 5-(bromomethyl)- 2,3-difluoropyridine Moisture Moisture / H2O Compound->Moisture Hydrolysis Nucleophiles Cellular Nucleophiles (Proteins/DNA) Compound->Nucleophiles SN2 Attack HBr Hydrobromic Acid (HBr) Release Moisture->HBr Alkylation Covalent Alkylation (SN2 Reaction) Nucleophiles->Alkylation Burns Severe Skin Burns & Eye Damage HBr->Burns Tox Systemic Toxicity (Acute Tox. 4) Alkylation->Tox

Mechanistic pathway of 5-(bromomethyl)-2,3-difluoropyridine toxicity via hydrolysis and alkylation.

Engineering Controls and PPE (The Self-Validating Protocol)

A self-validating safety system ensures that failure in one layer of protection is caught by another. Because bromomethyl compounds are volatile lachrymators, handling them on an open bench is strictly prohibited .

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationCausality / Rationale
Hand Protection Butyl rubber or double-gloved nitrileStandard thin nitrile offers poor resistance to halogenated organics.
Eye/Face Protection Splash goggles + Face shieldLachrymatory vapors and HBr release can cause permanent corneal damage.
Body Protection Flame-retardant lab coat + ApronPrevents skin exposure to corrosive spills.
Respiratory Fume hood (Face velocity >100 fpm)Prevents inhalation of toxic, alkylating vapors.

Experimental Workflows & Handling Protocols

The following step-by-step methodology must be adhered to when utilizing 5-(bromomethyl)-2,3-difluoropyridine in synthetic workflows .

Step 1: Preparation and Weighing
  • Purge the Environment: Ensure the fume hood is clear of incompatible materials (strong bases, oxidizers, and protic solvents).

  • Weighing: Tare a dry, inert-gas-flushed vial on a balance located inside the fume hood. Do not transport the unsealed compound across the laboratory.

  • Transfer: Use a chemically resistant spatula. Immediately seal the source bottle and wrap the cap with Parafilm. Store the stock bottle in a secondary container at 2-8°C under an argon atmosphere to prevent degradation and pressure buildup.

Step 2: Reaction Setup
  • Inert Atmosphere: Connect the reaction flask to a Schlenk line. Purge the system with Argon/Nitrogen for 15 minutes to eliminate ambient moisture.

  • Solvent Addition: Dissolve the 5-(bromomethyl)-2,3-difluoropyridine in a rigorously dried, aprotic solvent (e.g., anhydrous DMF, THF, or DCM) using a gas-tight syringe.

  • Reagent Addition: Add nucleophiles or bases dropwise at 0°C to control the exothermic nature of the alkylation reaction.

Step 3: Quenching and Neutralization

Unreacted bromomethyl pyridine must be actively destroyed before exposing the reaction mixture to the open laboratory environment.

  • Amine Quench: Add an excess of a secondary amine (e.g., diethylamine or ethanolamine) to the reaction mixture at 0°C. Stir for 30 minutes. This converts the volatile, toxic alkyl halide into a stable, non-lachrymatory tertiary amine.

  • Aqueous Wash: Carefully add a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to neutralize any residual HBr generated during the reaction.

Step 4: Waste Disposal
  • Segregate all liquid waste into a designated "Halogenated Organic Waste" container.

  • Solid waste (contaminated gloves, spatulas, and wipes) must be sealed in a secondary plastic bag inside the fume hood before being transferred to a solid hazardous waste bin.

SafeHandling Storage 1. Storage (2-8°C, Argon) Transfer 2. Transfer (Fume Hood) Storage->Transfer PPE Reaction 3. Reaction (Schlenk Line) Transfer->Reaction Inert Atm Quench 4. Quenching (Amine/Base) Reaction->Quench Completion Waste 5. Disposal (Halogenated) Quench->Waste Segregation

Step-by-step safe handling workflow for reactive bromomethyl pyridine derivatives.

Emergency Response Procedures

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes. The delayed release of HBr from hydrolysis can cause deep tissue burns if not thoroughly rinsed .

  • Inhalation: If lachrymatory effects (tearing, coughing, shortness of breath) are observed, evacuate the area immediately. Move the victim to fresh air and seek emergency medical attention.

  • Chemical Spills: Do not use water to clean up spills, as this accelerates HBr gas evolution. Cover the spill with an inert absorbent material (e.g., dry sand or vermiculite), sweep it up using non-sparking tools, and place it in a sealed container for hazardous waste disposal .

References

  • NextSDS. "5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information." NextSDS Database. URL:[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press, 2011. URL:[Link]

  • Common Organic Chemistry. "Benzyl Bromide - General Information and Safety." Common Organic Chemistry Database. URL: [Link]

Exploratory

High-Purity 5-(Bromomethyl)-2,3-difluoropyridine: Supplier Evaluation, Synthesis, and Analytical Validation in Preclinical Drug Development

As drug discovery programs increasingly rely on halogenated heterocycles to modulate lipophilicity, metabolic stability, and target binding affinity, the demand for highly pure fluorinated building blocks has surged. 5-(...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery programs increasingly rely on halogenated heterocycles to modulate lipophilicity, metabolic stability, and target binding affinity, the demand for highly pure fluorinated building blocks has surged. 5-(Bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a critical electrophilic intermediate used to install the 2,3-difluoropyridin-5-ylmethyl pharmacophore into lead compounds. The electron-withdrawing nature of the fluorine atoms lowers the pKa of the pyridine nitrogen, which can significantly improve a drug candidate's pharmacokinetic profile by mitigating cytochrome P450-mediated oxidation.

However, sourcing or synthesizing this compound presents distinct challenges. Alkylating agents of this class are inherently reactive, prone to degradation, and often contaminated with over-brominated byproducts. As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive, mechanistically grounded approach to evaluating suppliers, executing in-house synthesis, and establishing a self-validating analytical workflow for this critical reagent.

Chemical Identity & Physicochemical Profiling

Before integrating this building block into a synthetic pipeline, it is essential to establish its baseline properties. The table below summarizes the core quantitative data required for material handling and reaction stoichiometry[1][2].

PropertyValue / Specification
Chemical Name 5-(bromomethyl)-2,3-difluoropyridine
CAS Number 1227574-07-3
Molecular Formula C6H4BrF2N
Molecular Weight 208.01 g/mol
Typical Commercial Purity 95.0% – 97.0%
Hazard Classification Acute Tox. 4, Skin Corr. 1B (Lachrymator)
Optimal Storage Inert atmosphere (N2/Ar), 2–8°C or -20°C

Sourcing Strategy and Supplier Landscape

When procuring 5-(bromomethyl)-2,3-difluoropyridine from commercial vendors such as Sigma-Aldrich [2] or BLD Pharm [3], researchers must critically evaluate the Certificate of Analysis (CoA). The industry standard for this building block is typically 95% to 97% purity.

The Causality of Impurities: Why is >99% purity rarely offered off-the-shelf? The compound is highly reactive. During storage and transit, trace moisture can lead to the hydrolysis of the bromomethyl group to a hydroxymethyl group. Furthermore, the primary synthetic route often leaves trace amounts of the unreacted starting material (5-methyl-2,3-difluoropyridine) or the over-brominated byproduct (5-(dibromomethyl)-2,3-difluoropyridine). If your downstream application involves sensitive transition-metal-catalyzed cross-coupling (e.g., Suzuki or Negishi reactions), even 3% of a dibrominated impurity can cause chain-termination or cross-linking, severely depressing your final yield.

Synthetic Methodology & Mechanistic Causality

If commercial stock is unavailable or if a project requires a custom high-purity batch, in-house synthesis is required. The most robust method is the Wohl-Ziegler radical bromination of 5-methyl-2,3-difluoropyridine using N-bromosuccinimide (NBS)[4][5].

Step-by-Step Protocol and Mechanistic Rationale
  • Reaction Setup (Solvent Causality): In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1.0 equivalent of 5-methyl-2,3-difluoropyridine in anhydrous carbon tetrachloride (CCl₄) or chlorobenzene. Why these solvents? Radical bromination requires non-polar, aprotic conditions. Using a polar or protic solvent would induce ionic pathways, leading to unwanted electrophilic aromatic substitution on the pyridine ring rather than the desired side-chain functionalization[4].

  • Reagent Addition (Stoichiometric Causality): Add exactly 1.05 equivalents of recrystallized NBS and 0.1 equivalents of azobisisobutyronitrile (AIBN). Why NBS and AIBN? NBS provides a low, steady concentration of Br₂ in the solution, which is strictly required to favor radical substitution. Limiting NBS to 1.05 equivalents is a deliberate choice to suppress the formation of the dibromomethyl impurity. AIBN acts as the thermal initiator; it decomposes at ~65°C to yield stable nitrogen gas and two highly reactive 2-cyanoprop-2-yl radicals, which abstract bromine from NBS to propagate the chain[4][5].

  • Reflux & In-Process Monitoring: Heat the mixture to 75–80°C to initiate reflux. Monitor the reaction continuously via GC-MS or TLC. Why continuous monitoring? The monobrominated product is highly reactive. The reaction must be quenched the moment the starting material is consumed to prevent the product from undergoing a secondary radical abstraction, which yields the inseparable dibrominated byproduct[4].

  • Workup & Isolation: Cool the reaction to 0°C. The byproduct, succinimide, is insoluble in cold CCl₄ and will precipitate. Filter the solid, wash the organic filtrate with saturated NaHCO₃ (to neutralize trace HBr) and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[4].

  • Purification: Purify the crude brown oil via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure 5-(bromomethyl)-2,3-difluoropyridine.

SynthesisWorkflow Start 5-Methyl-2,3-difluoropyridine (Starting Material) Reagents Add NBS (1.05 eq) & AIBN (cat.) in Anhydrous CCl4 Start->Reagents Reflux Reflux at 75-80°C (Radical Initiation) Reagents->Reflux Heat Monitor Monitor via GC-MS/TLC (Prevent Di-bromination) Reflux->Monitor 2-4 hours Workup Cool & Filter Succinimide Wash with NaHCO3/Brine Monitor->Workup Reaction Complete Purify Flash Chromatography (Hexane/EtOAc) Workup->Purify Product 5-(Bromomethyl)-2,3-difluoropyridine (Target >97% Purity) Purify->Product

Figure 1: Mechanistic workflow for the Wohl-Ziegler radical bromination of 5-methyl-2,3-difluoropyridine.

Analytical Validation: A Self-Validating System

Never rely solely on a vendor's CoA for reactive alkylating agents. To ensure scientific integrity, every batch (whether sourced or synthesized) must pass through a strict, self-validating analytical pipeline before downstream use.

Protocol 1: Quantitative Purity Assessment via HPLC

To quantify the ratio of mono-brominated product to unreacted starting material and di-brominated impurities:

  • Column: Use a high-resolution C18 Reverse Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase: Run a gradient of Water (0.1% Trifluoroacetic acid) and Acetonitrile (0.1% Trifluoroacetic acid) to ensure sharp peak resolution.

  • Detection: Monitor UV absorbance at 254 nm. The di-brominated impurity will typically elute later than the target compound due to increased lipophilicity.

Protocol 2: Structural Confirmation via NMR

To definitively prove the molecular structure, utilize multinuclear NMR spectroscopy[5]:

  • Sample Prep: Dissolve 5–10 mg of the compound in anhydrous CDCl₃.

  • ¹H NMR: The most diagnostic signal is the singlet corresponding to the -CH₂Br protons, which will appear sharply around δ 4.40 – 4.50 ppm . The aromatic protons of the pyridine ring will appear downfield as complex multiplets due to scalar coupling with the adjacent fluorine atoms.

  • ¹⁹F NMR: Acquire a fluorine spectrum to confirm the integrity of the 2,3-difluoro substitution on the pyridine ring, ensuring no defluorination occurred during the reaction.

AnalyticalValidation Sample Crude/Sourced Compound (Batch Evaluation) HPLC HPLC Analysis (Purity Assessment) Sample->HPLC NMR 1H & 19F NMR (Structural Confirmation) Sample->NMR GCMS GC-MS (Mass Verification) Sample->GCMS Decision Purity > 97%? HPLC->Decision NMR->Decision GCMS->Decision Pass Release for Downstream Synthesis Decision->Pass Yes Fail Repurification (Recrystallization/Column) Decision->Fail No Fail->Sample Re-evaluate

Figure 2: Self-validating analytical workflow for verifying the purity and structure of the compound.

Handling and Storage Directives

Because 5-(bromomethyl)-2,3-difluoropyridine is an active electrophile, it is highly susceptible to nucleophilic attack by ambient moisture[1].

  • Storage: It must be stored in tightly sealed amber vials, backfilled with Argon or Nitrogen, and kept at 2–8°C (or -20°C for long-term storage)[3].

  • Handling: Always handle within a certified fume hood using appropriate PPE, as the compound is a known lachrymator and causes severe skin burns[1].

References

  • NextSDS. "5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information." 1

  • BLD Pharm. "120277-14-7 | 3-(Bromomethyl)-5-fluoropyridine | BLD Pharm." 3

  • Sigma-Aldrich. "5-chloro-2,3-difluoropyridine | Sigma-Aldrich." 2

  • Benchchem. "Optimizing reaction conditions for 2-Bromo-6-(bromomethyl)pyridine synthesis." 4

  • PrepChem.com. "Synthesis of 2-bromo-5-bromomethylpyridine." 5

Sources

Protocols & Analytical Methods

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Safety & Regulatory Compliance

Safety

5-(Bromomethyl)-2,3-Difluoropyridine: Comprehensive Safety, Handling, and Disposal Guide

In modern drug development, fluorinated pyridines are invaluable building blocks for synthesizing advanced active pharmaceutical ingredients (APIs). However, the operational handling of 5-(bromomethyl)-2,3-difluoropyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

In modern drug development, fluorinated pyridines are invaluable building blocks for synthesizing advanced active pharmaceutical ingredients (APIs). However, the operational handling of 5-(bromomethyl)-2,3-difluoropyridine presents severe safety and logistical challenges. As a potent electrophile, it requires rigorous procedural discipline to protect laboratory personnel and ensure environmental compliance.

This guide provides authoritative, field-proven methodologies for the safe handling, chemical quenching, and EPA-compliant disposal of this highly reactive compound.

Chemical Hazard Profile & Causality

To safely handle 5-(bromomethyl)-2,3-difluoropyridine, researchers must understand the mechanistic causality behind its hazards. The pyridine ring is inherently electron-withdrawing, a property that is heavily amplified by the two fluorine atoms at the 2,3-positions. This intense electron-withdrawing effect makes the bromomethyl group at the 5-position exceptionally electrophilic.

The Lachrymatory Mechanism: Because of this extreme electrophilicity, the compound acts as a potent alkylating agent. If vapors contact the eyes or respiratory tract, the bromomethyl group rapidly undergoes an SN​2 reaction with the nucleophilic sulfhydryl (-SH) and amino (-NH2) groups of biological proteins in the mucous membranes. This irreversible alkylation triggers immediate, severe pain, tissue necrosis, and a violent tear response[1].

Table 1: Quantitative Hazard & Physicochemical Profile

Property / HazardValue / DescriptionCausality & Operational Impact
CAS Number 1227574-07-3Essential identifier for EHS inventory and safety tracking[1].
Molecular Weight 208.00 g/mol Required for calculating precise molar equivalents during chemical quenching.
GHS Classification Acute Tox. 4, Skin Corr. 1B, STOT SE 3Mandates strict barrier PPE (fume hood, face shield, double nitrile gloves)[1].
Reactivity Highly Electrophilic ( SN​2 )Reacts violently with strong nucleophiles; cannot be disposed of unquenched.
Combustion Byproducts HF, HBr, NOx, COxDictates disposal via EPA-compliant incineration with alkaline scrubbers[2].

Step-by-Step Methodology: Chemical Quenching (Self-Validating Protocol)

Directly disposing of unquenched 5-(bromomethyl)-2,3-difluoropyridine into mixed laboratory waste streams is a critical safety violation. If the unquenched chemical mixes with incompatible waste (e.g., alcohols, amines, or water), it can generate uncontrolled heat, pressure, and toxic hydrogen bromide (HBr) gas.

To mitigate this, standard laboratory practices mandate that reactive alkyl halides must be chemically destroyed (quenched) prior to disposal[3][4]. We utilize a nucleophilic amine to force an SN​2 displacement of the bromide, converting the lachrymator into a stable, non-volatile amine salt.

Protocol: Amine-Mediated Quenching of Reaction Residues

Perform all steps in a certified, continuously monitored chemical fume hood.

  • Dilution & Temperature Control:

    • Dissolve the residual 5-(bromomethyl)-2,3-difluoropyridine in a compatible, water-miscible solvent (e.g., Tetrahydrofuran (THF) or Ethanol) to achieve a concentration of <0.5 M.

    • Causality: Dilution acts as a thermal sink, mitigating the exothermic nature of the subsequent nucleophilic attack.

  • Nucleophilic Addition:

    • Under active magnetic stirring, slowly add a 2- to 3-fold molar excess of a quenching agent. A 10% aqueous solution of ethanolamine or 1 M sodium hydroxide in ethanol is highly recommended.

    • Causality: Ethanolamine is a strong nucleophile that rapidly and irreversibly displaces the bromide ion, neutralizing the alkylating threat without generating hazardous gas.

  • Reaction Maturation:

    • Allow the mixture to stir at room temperature for 1 to 2 hours.

  • Self-Validation (Critical Step):

    • Do not assume the quench is complete. Verify the total consumption of the starting material via Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the high-Rf starting material confirms successful destruction.

  • Waste Segregation:

    • Once destruction is analytically verified, transfer the neutralized mixture to a properly labeled "Halogenated Organic Waste" container.

Spill Response & Bulk Disposal Plans

Accidental Spill Workflow

Never use water to clean up a spill of 5-(bromomethyl)-2,3-difluoropyridine. Water is a weak nucleophile; it hydrolyzes the compound too slowly to be effective for rapid cleanup, but fast enough to release a dangerous cloud of corrosive hydrogen bromide (HBr) gas into the laboratory.

  • Evacuate & Isolate: Immediately clear the area and ensure room exhaust is maximized.

  • Dry Containment: Cover the spill completely with an inert, dry absorbent such as sand or vermiculite.

  • In-Situ Neutralization: Carefully pour a 10% ethanolamine solution over the absorbed spill to neutralize the electrophile in place.

  • Collection: Use non-sparking tools to sweep the absorbed, neutralized material into a heavy-duty hazardous waste bag or polyethylene drum for EHS pickup.

EPA-Compliant Bulk Disposal

For bulk, unused quantities that cannot be reasonably quenched in the lab, the material must be managed under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines for Halogenated Organic Compounds (HOCs)[5].

  • Segregation: Do not mix with non-halogenated solvents.

  • Incineration: The EPA mandates that halogenated pyridines undergo chemical destruction or high-temperature incineration[2]. Because the combustion of this compound generates hydrogen fluoride (HF), hydrogen bromide (HBr), and nitrogen oxides (NOx), the receiving incineration facility must be equipped with specialized alkaline scrubbers to prevent toxic atmospheric release.

Waste Management Decision Workflow

The following diagram illustrates the logical decision tree for handling 5-(bromomethyl)-2,3-difluoropyridine waste, ensuring operational safety and regulatory compliance.

WasteManagement Start 5-(bromomethyl)-2,3-difluoropyridine Waste Generation Decision Waste Type? Start->Decision Small Small Residues & Reaction Flasks Decision->Small Bulk Bulk Unused Chemical Decision->Bulk Spill Accidental Spill Decision->Spill Quench Quench with Amine (e.g., Ethanolamine/NH3) Small->Quench Pack Pack in Original Container Bulk->Pack Absorb Absorb with Sand/Vermiculite (DO NOT USE WATER) Spill->Absorb Verify Verify Destruction via TLC/LC-MS Quench->Verify Halogenated Transfer to Halogenated Organic Waste Stream Verify->Halogenated Pack->Halogenated Absorb->Quench Incineration EPA-Compliant Incineration (Scrubbers for HF, HBr, NOx) Halogenated->Incineration

Workflow for the safe quenching and disposal of 5-(bromomethyl)-2,3-difluoropyridine waste.

References

  • 5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information. NextSDS. Available at: [Link]

  • Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council, The National Academies Press. Available at:[Link]

  • Destruction of Hazardous Chemicals in the Laboratory (Lunn & Sansone). Hazard Information for Science of Synthesis, Thieme. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 5-(bromomethyl)-2,3-difluoropyridine

Title: Comprehensive Safety & Operational Guide: Handling 5-(Bromomethyl)-2,3-difluoropyridine Introduction 5-(Bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly reactive electrophilic building block widel...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Safety & Operational Guide: Handling 5-(Bromomethyl)-2,3-difluoropyridine

Introduction 5-(Bromomethyl)-2,3-difluoropyridine (CAS: 1227574-07-3) is a highly reactive electrophilic building block widely utilized in medicinal chemistry and drug development. Due to the presence of the benzylic-like bromomethyl group, this compound acts as a potent alkylating agent and lachrymator. Furthermore, the fluorinated pyridine ring enhances lipophilicity, increasing the risk of rapid dermal absorption. This guide provides a self-validating, step-by-step protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this hazardous reagent.

Hazard Profile & Quantitative Data

Understanding the inherent risks is the first step in risk mitigation. The compound exhibits severe toxicity across multiple exposure routes and causes irreversible tissue damage upon contact[1].

Table 1: Hazard Classifications and Chemical Properties

Property / HazardClassification / ValueCausality / Operational Implication
CAS Number 1227574-07-3Unique identifier for safety tracking and compliance.
Skin Corrosion Category 1B (H314)Causes severe skin burns. Requires impervious barrier protection.
Acute Toxicity Category 4 (H302, H312, H332)Harmful via oral, dermal, and inhalation routes. Mandates fume hood use.
STOT SE Category 3 (H336)May cause drowsiness or dizziness; indicates CNS depression risk.
Reactivity Alkylating Agent / LachrymatorReacts with nucleophiles (DNA/proteins). Rapidly induces eye watering/damage.
Hydrolysis Risk Generates HBr upon moisture exposureMust be stored and handled under inert gas (Argon/N2) to prevent pressurization.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling halogenated alkylating agents. Pyridine derivatives are notorious for rapidly permeating standard 4-mil nitrile gloves.

  • Hand Protection: Implement a strict double-gloving strategy.

    • Inner Glove: 4-8 mil Nitrile (provides dexterity and a baseline barrier).

    • Outer Glove: Butyl rubber or laminate (e.g., Silver Shield®). Rationale: Butyl rubber offers superior chemical resistance to pyridine derivatives and halogenated solvents, preventing breakthrough of the alkylating agent to the skin[2].

  • Eye/Face Protection: Snug-fitting chemical splash goggles paired with an 8-inch minimum face shield. Rationale: The severe lachrymatory nature and Category 1B skin corrosion risk require full facial coverage to prevent irreversible ocular damage from micro-splashes or vapor exposure.

  • Body Protection: Flame-resistant (FR) lab coat with a chemical-resistant apron (polyethylene or neoprene).

  • Respiratory Protection: All operations must be conducted within a certified Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood (face velocity 80-120 fpm). If engineering controls fail or maintenance is required, a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges is mandatory[3].

Operational Workflow: Safe Handling Protocol

To ensure scientific integrity and operator safety, all transfers must be conducted using air-free techniques. This prevents the compound from reacting with ambient humidity to form highly corrosive hydrogen bromide (HBr) gas.

Step-by-Step Handling Methodology:

  • Pre-Operation Assessment: Verify fume hood face velocity. Purge the Schlenk line or glovebox with high-purity Argon.

  • PPE Verification: Don the specialized PPE matrix outlined above. Inspect outer butyl gloves for pinhole leaks using the inflation method.

  • Reagent Preparation: Secure the reagent bottle in a secondary containment tray within the fume hood to localize any potential drips.

  • Inert Transfer: Using a positive-pressure Argon line, pierce the septum with a non-coring needle. Transfer the required volume/mass using a gas-tight glass syringe. Avoid plastic syringes as the reagent may leach or degrade the polymer matrix.

  • Immediate Decontamination: Flush the transfer syringe immediately with a quenching solution (see Section 5) before removing it from the hood.

HandlingWorkflow Start 1. Pre-Operation Assessment (Verify Hood Flow & Purge) PPE 2. Don Specialized PPE (Butyl Gloves, Face Shield) Start->PPE Transfer 3. Inert Atmosphere Transfer (Argon Line / Glass Syringe) PPE->Transfer Quench 4. In-Situ Quenching (Flush Syringe with Thiosulfate) Transfer->Quench End 5. Safe Waste Segregation Quench->End

Operational workflow for the safe handling of 5-(bromomethyl)-2,3-difluoropyridine.

Emergency Response & Spill Mitigation

In the event of a spill, the primary concern is the rapid volatilization of the lachrymatory and toxic components, which can quickly overwhelm standard laboratory ventilation.

Spill Response Protocol:

  • Evacuate & Isolate: Immediately alert nearby personnel. If the spill is outside the fume hood or exceeds 50 mL, evacuate the lab immediately and contact Environmental Health & Safety (EHS)[4].

  • Containment: For minor spills inside the hood, do not simply wipe up the chemical. Cover the spill with an inert absorbent material (e.g., diatomaceous earth or vermiculite).

  • Neutralization (In-Situ Quenching): Carefully pour a 10-20% aqueous solution of Sodium Thiosulfate ( Na2​S2​O3​ ) over the absorbed spill. Causality: The thiosulfate acts as a soft nucleophile, undergoing a rapid SN​2 reaction with the electrophilic bromomethyl group. This displaces the bromide and neutralizes the alkylating hazard, converting it into a non-volatile, water-soluble Bunte salt.

  • Collection: Scoop the neutralized slurry using non-sparking tools into a highly visible, sealable hazardous waste container[5].

SpillResponse Detect Spill Detected Assess Assess Volume & Location Detect->Assess Minor Minor Spill Inside Hood (< 50 mL) Assess->Minor Major Major Spill or Outside Hood (> 50 mL) Assess->Major Neutralize Quench with 10% Na2S2O3 (S_N2 Neutralization) Minor->Neutralize Evac Evacuate Lab & Call EHS Major->Evac Clean Absorb & Dispose as Hazardous Waste Neutralize->Clean

Decision matrix and response logic for 5-(bromomethyl)-2,3-difluoropyridine spills.

Chemical Decontamination & Waste Disposal Plan

Improper disposal of alkylating agents poses severe, hidden risks to downstream waste management personnel.

  • Solid Waste: All contaminated consumables (gloves, wipes, septa) must be placed in a dedicated, clearly labeled solid hazardous waste bin. Do not mix with general lab trash.

  • Liquid Waste: Do not combine unquenched 5-(bromomethyl)-2,3-difluoropyridine directly with general organic waste. The reactive bromomethyl group can undergo violent exothermic reactions with incompatible solvents (e.g., strong bases or oxidizers) inside a sealed waste carboy[3].

  • Quenching Protocol: Before adding to the organic waste stream, dilute the residual reagent in a compatible solvent (e.g., THF or ethanol) and stir with an excess of aqueous sodium thiosulfate or ethanolamine for at least 2 hours. Verify the completion of the quenching reaction via TLC or LC-MS before transferring the biphasic mixture to the appropriate halogenated waste container.

References

  • NextSDS. (n.d.). 5-(bromomethyl)-2,3-difluoropyridine — Chemical Substance Information. Retrieved from 1

  • AK Scientific, Inc. (n.d.). 4-Bromo-2,6-bis(bromomethyl)pyridine Safety Data Sheet. Retrieved from 4

  • ECHEMI. (n.d.). 4-Bromo-2,6-bis(bromomethyl)pyridine SDS. Retrieved from 2

  • Loba Chemie. (2016). 4-(BROMOMETHYL) PYRIDINE HYDROBROMIDE EXTRA PURE MSDS. Retrieved from 3

  • ChemicalBook. (2022). Chemical Safety Data Sheet MSDS / SDS - 4-bromo-3-(bromomethyl)pyridine. Retrieved from 5

  • Tokyo Chemical Industry (TCI). (2025). SAFETY DATA SHEET: 3-(Bromomethyl)pyridine Hydrobromide. Retrieved from

Sources

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